5-Methyldecane
Description
Structure
3D Structure
Properties
CAS No. |
13151-35-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
5-methyldecane |
InChI |
InChI=1S/C11H24/c1-4-6-8-10-11(3)9-7-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
QUYFPNWYGLFQQU-NSHDSACASA-N |
SMILES |
CCCCCC(C)CCCC |
Canonical SMILES |
CCCCCC(C)CCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decane, 5-methyl-; 5-Methyldecane. |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathways for 5-Methyldecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of viable synthetic pathways for the branched alkane 5-methyldecane. The document details reaction schemes, experimental protocols, and quantitative data to facilitate the laboratory preparation of this compound. The synthesis routes discussed include a Grignard-based approach, the Corey-House synthesis, and a Wittig reaction pathway.
Executive Summary
The synthesis of this compound, a saturated hydrocarbon with a methyl branch at the 5-position of a decane backbone, can be accomplished through several established organic chemistry methodologies. This guide outlines three primary pathways, with a detailed focus on the Grignard reaction route due to the availability of procedural analogues in the scientific literature. The Corey-House and Wittig reaction pathways are presented as alternative strategies. Each described pathway offers distinct advantages and considerations regarding starting material availability, reaction conditions, and overall efficiency.
Data Presentation
The following tables summarize the key quantitative data associated with the proposed synthesis pathways. Where direct experimental data for this compound is unavailable, data from analogous reactions on similar substrates are provided as representative examples.
Table 1: Grignard Reaction Pathway Data
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| 1 | Grignard Reaction | 2-Hexanone, 1-Bromopentane, Magnesium | Diethyl ether (anhydrous) | 5-Methyl-5-decanol | 63-76 (analogous) | [1] |
| 2 | Dehydration | 5-Methyl-5-decanol | Sulfuric acid (conc.) or Phosphoric acid | 5-Methyldecene isomers | Not specified | [2] |
| 3 | Hydrogenation | 5-Methyldecene isomers | H₂, Pd/C catalyst | This compound | 65-95 (analogous) | [1] |
Table 2: Corey-House Synthesis Pathway Data
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| 1 | Gilman Reagent Formation | 1-Bromopentane, Lithium, Copper(I) iodide | Diethyl ether (anhydrous) | Lithium dipentylcuprate | Not specified | General Protocol |
| 2 | Coupling | Lithium dipentylcuprate, 2-Bromopentane | Diethyl ether (anhydrous) | This compound | High (generally) | General Protocol |
Table 3: Wittig Reaction Pathway Data
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| 1 | Ylide Formation | Pentyltriphenylphosphonium bromide | n-Butyllithium | Pentylidene-triphenylphosphorane | Not specified | General Protocol |
| 2 | Wittig Reaction | 2-Hexanone, Pentylidene-triphenylphosphorane | THF (anhydrous) | 5-Methyl-4-decene isomers | Not specified | General Protocol |
| 3 | Hydrogenation | 5-Methyl-4-decene isomers | H₂, Pd/C catalyst | This compound | High (generally) | General Protocol |
Synthesis Pathways and Experimental Protocols
Grignard Reaction Pathway
This three-step pathway is a classic and versatile method for the construction of highly branched alkanes. It involves the formation of a tertiary alcohol through the addition of a Grignard reagent to a ketone, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane.
Experimental Protocol:
Step 1: Synthesis of 5-Methyl-5-decanol (Grignard Reaction) [1]
-
Reagents and Equipment: Magnesium turnings, 1-bromopentane, anhydrous diethyl ether, 2-hexanone, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small amount of a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).
-
Cool the reaction mixture to room temperature.
-
Add a solution of 2-hexanone in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.
-
After the addition, stir the reaction mixture for several hours at room temperature.
-
Pour the reaction mixture into a saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 5-methyl-5-decanol.
-
Step 2: Dehydration of 5-Methyl-5-decanol [2]
-
Reagents and Equipment: 5-Methyl-5-decanol, concentrated sulfuric acid or 85% phosphoric acid, distillation apparatus.
-
Procedure:
-
Place the crude 5-methyl-5-decanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture and distill the resulting alkene (5-methyldecene isomers).
-
The distillate can be washed with water and a dilute sodium bicarbonate solution, then dried over a suitable drying agent.
-
Step 3: Hydrogenation of 5-Methyldecene [1]
-
Reagents and Equipment: 5-Methyldecene isomers, methanol or ethanol, 10% Palladium on carbon (Pd/C) catalyst, hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen).
-
Procedure:
-
Dissolve the 5-methyldecene isomers in methanol or ethanol in a suitable reaction vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.
-
Corey-House Synthesis Pathway
The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide. This pathway offers a more direct route to this compound.
Experimental Protocol:
Step 1: Preparation of Lithium Dipentylcuprate (Gilman Reagent)
-
Reagents and Equipment: 1-Bromopentane, lithium wire or ribbon, anhydrous diethyl ether, copper(I) iodide, Schlenk line or glovebox for inert atmosphere.
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), react 1-bromopentane with two equivalents of lithium metal in anhydrous diethyl ether to form pentyllithium.
-
In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to a low temperature (e.g., -78 °C).
-
Slowly add two equivalents of the freshly prepared pentyllithium solution to the copper(I) iodide suspension with stirring to form the lithium dipentylcuprate solution.
-
Step 2: Coupling with 2-Bromopentane
-
Reagents and Equipment: 2-Bromopentane, the prepared lithium dipentylcuprate solution.
-
Procedure:
-
To the cold solution of lithium dipentylcuprate, add one equivalent of 2-bromopentane dropwise with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the resulting this compound by distillation.
-
Wittig Reaction Pathway
The Wittig reaction provides a method for synthesizing alkenes from aldehydes or ketones. The resulting alkene can then be hydrogenated to the corresponding alkane.
Experimental Protocol:
Step 1: Preparation of Pentylidene-triphenylphosphorane (Wittig Reagent)
-
Reagents and Equipment: Pentyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), Schlenk line or glovebox.
-
Procedure:
-
Suspend pentyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Add one equivalent of n-butyllithium dropwise with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Step 2: Wittig Reaction with 2-Hexanone
-
Reagents and Equipment: 2-Hexanone, the prepared Wittig reagent solution.
-
Procedure:
-
To the cold solution of the Wittig reagent, add one equivalent of 2-hexanone dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent like hexane or diethyl ether. The triphenylphosphine oxide byproduct is often less soluble and may precipitate.
-
Step 3: Hydrogenation of 5-Methyl-4-decene
-
Procedure: This step is identical to the hydrogenation step in the Grignard pathway.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (156.31 g/mol ). The mass spectrum of this compound is characterized by a molecular ion peak and a specific fragmentation pattern.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the molecule.
-
¹H NMR: The proton NMR will show characteristic signals for the methyl, methylene, and methine protons, with integrations corresponding to the number of each type of proton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.
Table 4: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 156. Key Fragments: m/z 43, 57, 71, 85. | [3] |
| ¹³C NMR | Expected number of signals corresponding to the unique carbon environments. |
Conclusion
This guide has detailed three viable synthetic pathways for this compound. The Grignard reaction pathway is presented as a robust and well-documented approach, with analogous procedures providing a solid foundation for laboratory synthesis. The Corey-House and Wittig reaction pathways offer more direct or alternative strategies, respectively. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Thorough purification and characterization of the final product are essential to ensure the desired quality for research and development applications.
References
5-Methyldecane: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyldecane is a branched-chain alkane that has been identified in various natural sources, ranging from plants to marine invertebrates. As a volatile organic compound and, in some instances, a semiochemical, it plays a role in ecological interactions. This technical guide provides a detailed overview of the known natural occurrences of this compound, its biosynthetic origins, and the methodologies employed for its isolation and identification. The information is presented to support further research into its potential applications.
Natural Occurrence of this compound
This compound has been identified as a natural product in a diverse array of organisms. Its presence has been confirmed in terrestrial plants and marine fauna, suggesting a broad, though not ubiquitous, distribution.
Botanical Sources
The compound has been detected in the following plant species:
-
Stellera chamaejasme : A perennial flowering plant found in regions of Asia, this compound is a constituent of this plant's chemical profile.[1][2]
-
Cordia africana : This species of flowering tree, also known as the large-leafed cordia, produces this compound as a volatile component.[3]
-
Chickpea (Cicer arietinum) : The seeds of this important legume have been found to contain this compound.
Zoological Sources
In the animal kingdom, this compound has been notably identified in:
-
Platynereis dumerilii : This marine polychaete worm releases this compound, where it is suggested to function as a pheromone.[3]
Quantitative Data
While the presence of this compound in these sources is qualitatively established, comprehensive quantitative data on its concentration remains limited in the currently available scientific literature. The table below summarizes the known occurrences.
| Organism | Phylum/Division | Tissue/Part | Method of Identification | Quantitative Data | Reference(s) |
| Stellera chamaejasme | Magnoliophyta | Not specified | Not specified | Not available | [1][2] |
| Cordia africana | Magnoliophyta | Not specified | GC-MS | Not available | [3] |
| Cicer arietinum (Chickpea) | Magnoliophyta | Seed | Not specified | Not available | |
| Platynereis dumerilii | Annelida | Not specified | Not specified | Not available | [3] |
Biosynthesis of this compound
The biosynthesis of this compound, a methyl-branched alkane, is believed to follow the general pathway for the formation of cuticular hydrocarbons in insects, originating from fatty acid metabolism. This process involves a series of enzymatic steps to build and modify the carbon chain.
The proposed biosynthetic pathway can be visualized as follows:
The key stages of this proposed pathway are:
-
Initiation and Elongation : Fatty acid synthesis is initiated with an acetyl-CoA primer. The carbon chain is elongated through the addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex.
-
Branching : A methyl branch is introduced by the incorporation of methylmalonyl-CoA in place of malonyl-CoA during an elongation cycle. The position of the methyl group is determined at this stage. Methylmalonyl-CoA is primarily derived from the catabolism of amino acids such as valine, isoleucine, and methionine.
-
Further Elongation : The branched fatty acyl-CoA is further elongated by elongase enzymes to achieve the final chain length.
-
Reduction : The resulting very-long-chain acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR).
-
Decarbonylation : The fatty alcohol undergoes decarbonylation to yield the final branched-chain alkane, this compound.
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve a combination of extraction and analytical techniques.
Extraction of Volatiles
Objective : To isolate volatile and semi-volatile compounds, including this compound, from a biological matrix.
Methodology :
-
Sample Preparation : The biological material (e.g., plant leaves, insect glands) is collected and, if necessary, flash-frozen in liquid nitrogen to halt enzymatic activity. The sample may be homogenized or finely ground to increase the surface area for extraction.
-
Solvent Extraction :
-
The prepared sample is immersed in a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 1-24 hours) at room temperature.
-
The solvent is then carefully decanted or filtered to separate the extract from the solid material.
-
The extract is concentrated under a gentle stream of nitrogen to a desired volume.
-
-
Solid-Phase Microextraction (SPME) :
-
For headspace analysis of volatiles, an SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace above the sample in a sealed vial for a specific time and temperature.
-
The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph.
-
Identification and Quantification
Objective : To identify and quantify this compound in the obtained extract.
Methodology :
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
The concentrated extract or the analytes desorbed from the SPME fiber are injected into a GC-MS system.
-
Gas Chromatography : The compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a non-polar DB-5ms column). The temperature program is optimized to achieve good separation of the target analytes.
-
Mass Spectrometry : As the separated compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint.
-
Identification : The mass spectrum of the unknown peak is compared with reference spectra in a database (e.g., NIST/Wiley). The retention time of the peak is also compared with that of an authentic this compound standard.
-
Quantification : For quantitative analysis, a calibration curve is prepared using known concentrations of a this compound standard. An internal standard is often added to the sample to correct for variations in extraction and injection.
-
Potential Signaling Pathway
In organisms like Platynereis dumerilii, where this compound is believed to act as a pheromone, it would likely initiate a signaling cascade upon binding to a specific receptor. While the precise pathway for this compound is not yet elucidated, a generalized pheromone signaling pathway often involves the following components:
This generalized cascade illustrates:
-
Reception : this compound binds to a specific G-protein coupled receptor (GPCR) on the surface of a sensory neuron.
-
Transduction : This binding event activates the GPCR, which in turn activates an intracellular G-protein. The activated G-protein then modulates an effector enzyme, leading to the production of a second messenger.
-
Amplification and Response : The second messenger initiates a downstream kinase cascade, such as the mitogen-activated protein kinase (MAPK) pathway. This cascade amplifies the initial signal and ultimately leads to the phosphorylation and activation of transcription factors. These transcription factors can then regulate gene expression, leading to a physiological or behavioral response.
Conclusion
This compound is a naturally occurring branched-chain alkane with a documented presence in both the plant and animal kingdoms. While its biological roles are still being explored, its function as a pheromone in Platynereis dumerilii highlights its potential significance in chemical communication. The biosynthetic pathway is likely an extension of fatty acid metabolism, and established analytical techniques such as GC-MS are well-suited for its identification. Further research is warranted to quantify its abundance in various natural sources and to fully elucidate its specific biological functions and signaling pathways. This knowledge will be invaluable for researchers in chemical ecology, natural product chemistry, and drug development.
References
An In-Depth Technical Guide to the Isomers of 5-Methyldecane
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereoisomers of 5-methyldecane (C11H24), a branched alkane. The document details the isomeric forms, their physical properties, and outlines experimental protocols for their synthesis, separation, and characterization, adhering to rigorous scientific standards for data presentation and visualization.
Introduction to Isomerism in this compound
Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. In the context of this compound, two primary types of isomerism are of interest: structural isomerism and stereoisomerism. Understanding these isomeric forms is critical in fields such as petrochemistry, materials science, and drug development, where molecular shape and structure dictate physical properties and biological activity.
Structural Isomers: These isomers have the same molecular formula (C11H24) but differ in the connectivity of their atoms. The parent alkane, undecane, has 159 structural isomers. For clarity, this guide focuses on the subset of methyldecane isomers, where a methyl group is attached to a ten-carbon (decane) chain.
Stereoisomers: These isomers share the same molecular formula and atom connectivity but differ in the three-dimensional orientation of their atoms. This compound exhibits stereoisomerism due to the presence of a chiral center.[1][2]
Structural Isomers of this compound
The methyldecane isomers represent a key subgroup of C11H24 isomers. They are formed by varying the position of a single methyl group along the decane backbone. The unique positional isomers are 2-methyldecane, 3-methyldecane, 4-methyldecane, and this compound.
Physical Properties of Methyldecane Isomers
The physical properties of these isomers, such as boiling point and density, vary due to differences in their molecular shape. More compact, branched structures tend to have lower boiling points compared to their linear counterparts due to reduced van der Waals forces. Quantitative data for these isomers are summarized below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Methyldecane | 6975-98-0 | C11H24 | 156.31 | 189.2 | 0.744 |
| 3-Methyldecane | 13151-34-3 | C11H24 | 156.31 | 189.1 | 0.742 |
| 4-Methyldecane | 2847-72-5 | C11H24 | 156.31 | 187.0 | 0.748 |
| This compound | 13151-35-4 | C11H24 | 156.31 | 185.0 | 0.751 |
Data compiled from various chemical databases.[3][4][5][6][7][8][9][10]
Stereoisomers of this compound
Stereoisomerism in this compound arises from chirality at the number 5 carbon. A carbon atom is chiral when it is bonded to four different groups.[1][2] For this compound, the C5 carbon is attached to:
-
A hydrogen atom (-H)
-
A methyl group (-CH3)
-
A butyl group (-CH2CH2CH2CH3)
-
A pentyl group (-CH2CH2CH2CH2CH3)
This configuration creates a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-5-methyldecane and (S)-5-methyldecane. The other methyldecane isomers (2-, 3-, and 4-methyldecane) are also chiral and exist as enantiomeric pairs.
| Isomer | Chiral Center | Number of Stereoisomers | Enantiomers |
| 2-Methyldecane | C2 | 2 | (R)-2-methyldecane, (S)-2-methyldecane |
| 3-Methyldecane | C3 | 2 | (R)-3-methyldecane, (S)-3-methyldecane |
| 4-Methyldecane | C4 | 2 | (R)-4-methyldecane, (S)-4-methyldecane |
| This compound | C5 | 2 | (R)-5-methyldecane, (S)-5-methyldecane |
Experimental Protocols
The synthesis, separation, and characterization of alkane isomers require precise and validated methodologies. The following sections detail representative protocols.
Synthesis of Branched Alkanes
A common and versatile method for synthesizing specific branched alkanes is through a Grignard reaction followed by dehydration and hydrogenation.[11]
Protocol: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
React 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N2 or Ar) to form butylmagnesium bromide.
-
-
Carbonyl Addition:
-
Slowly add 2-heptanone (methyl pentyl ketone) to the Grignard reagent solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Workup and Dehydration:
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol (5-methyl-5-decanol).
-
Dehydrate the alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) or by passing its vapor over activated alumina. This produces a mixture of alkene isomers.
-
-
Hydrogenation:
-
Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator under hydrogen gas (30-50 psi) until hydrogen uptake ceases.
-
-
Purification:
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting this compound using fractional distillation or preparative gas chromatography.
-
Separation and Purification of Isomers
Separating alkane isomers is a significant challenge due to their similar physical properties.
-
Fractional Distillation: This technique can separate isomers with sufficiently different boiling points. While effective for separating some structural isomers, it is generally not suitable for enantiomers.
-
Adsorptive Separation: Materials like zeolites (e.g., LTA-5A) and metal-organic frameworks (MOFs) can separate alkanes based on molecular shape and size (molecular sieving).[12][13][14][15][16] This is a key industrial process for separating linear from branched alkanes.
-
Preparative Gas Chromatography (Prep-GC): This high-resolution technique can separate structural isomers with very close boiling points.
-
Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The differential interaction of the enantiomers with the CSP allows for their resolution.
Analysis and Characterization
Once isolated, the structure and purity of the isomers must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. While isomers often have similar retention times, their mass spectra, resulting from characteristic fragmentation patterns, can aid in identification.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[19][20][21] The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity of atoms. Advanced 2D NMR techniques like COSY can further confirm the structure of complex isomers.
-
Polarimetry: This technique is used to distinguish between enantiomers. A solution of a chiral compound will rotate the plane of polarized light. Enantiomers rotate light by equal and opposite angles. A racemic mixture (50:50 of each enantiomer) will show no optical rotation.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Isomeric relationships of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. 3-Methyldecane | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Decane, 2-methyl- [webbook.nist.gov]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 13. youtube.com [youtube.com]
- 14. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 17. Data handling of complex GC-MS chromatograms: characterization of n-alkane distribution as chemical marker in organic input source identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pragolab.cz [pragolab.cz]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Spectroscopic Analysis of 5-Methyldecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methyldecane (C11H24), a branched alkane. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.
Mass Spectrometry
Mass spectrometry of this compound reveals a fragmentation pattern characteristic of branched alkanes. The electron ionization (EI) mass spectrum is dominated by fragments resulting from cleavage at the branching point and along the alkyl chains.
Data Presentation
The mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1] The most abundant peaks are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 43 | High | [C3H7]+ |
| 57 | High | [C4H9]+ |
| 71 | Medium | [C5H11]+ |
| 85 | Medium | [C6H13]+ |
| 99 | Low | [C7H15]+ |
| 113 | Low | [C8H17]+ |
| 156 | Very Low | [M]+ (Molecular Ion) |
Note: Relative intensities are qualitative descriptions based on the NIST mass spectrum.
Experimental Protocols
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization. While specific instrumental parameters for this exact spectrum are not detailed in the public database, a general protocol for the analysis of alkanes by GC-MS is as follows:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components.
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum representing the relative abundance of each fragment.
Fragmentation Pathway
The fragmentation of this compound is dictated by the stability of the resulting carbocations. Cleavage is favored at the branching point (C5) due to the formation of more stable secondary carbocations. The loss of larger alkyl chains is also a preferred fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimental NMR data in public databases, the following sections present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift correlations and spectral databases.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound would show overlapping signals in the aliphatic region, characteristic of a saturated hydrocarbon.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.88 | Triplet | 6H | -CH3 (terminal) |
| ~ 0.90 | Doublet | 3H | -CH3 (at C5) |
| ~ 1.2-1.4 | Multiplet | 14H | -CH2- and -CH- |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment.
| Predicted Chemical Shift (ppm) | Carbon Assignment |
| ~ 14.1 | C1, C10 |
| ~ 19.5 | C5-CH3 |
| ~ 22.9 | C2, C9 |
| ~ 29.8 | C3, C8 |
| ~ 32.2 | C4, C7 |
| ~ 34.5 | C6 |
| ~ 36.8 | C5 |
Experimental Protocols
A general protocol for acquiring ¹³C NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Approximately 10-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumental Parameters: The spectrum is acquired on an NMR spectrometer operating at a typical frequency of 75 or 100 MHz for ¹³C nuclei. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Infrared (IR) Spectroscopy
Predicted IR Data
The IR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations.
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 2955-2975 | C-H stretch (asymmetric, -CH3) |
| 2865-2885 | C-H stretch (symmetric, -CH3) |
| 2920-2930 | C-H stretch (asymmetric, -CH2-) |
| 2850-2860 | C-H stretch (symmetric, -CH2-) |
| 1450-1470 | C-H bend (scissoring, -CH2-) |
| 1375-1385 | C-H bend (symmetric, -CH3) |
Experimental Protocols
A general protocol for acquiring an IR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light that is transmitted at each frequency.
-
Data Processing: The resulting interferogram is Fourier transformed by a computer to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹). An air background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
References
The Biological Activity of 5-Methyldecane: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 5-Methyldecane. This document synthesizes the available data, details relevant experimental methodologies, and visualizes potential molecular pathways to facilitate further research and development in this area.
Introduction to this compound
This compound is a branched-chain alkane hydrocarbon. It has been identified as a volatile component in the essential oil of Cordia africana and as a pheromone released by the marine worm Platynereis dumerilii.[1][2] While research on this specific compound is in its early stages, initial studies have indicated potential cytotoxic effects against cancer cells, warranting further investigation into its pharmacological properties.
Reported Biological Activity
The primary evidence for the biological activity of this compound stems from a study on the chemical composition and cytotoxic effects of the essential oil of Cordia africana on the human breast cancer cell line, MCF-7.[1] This study, conducted by Ashmawy AM, et al., forms the basis of our current understanding.
The essential oil, containing this compound among other constituents, demonstrated potent cytotoxicity against MCF-7 cells. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death.[3]
Key Findings from Ashmawy AM, et al. (2021):
-
The essential oil of Cordia africana exhibits significant cytotoxic activity against the MCF-7 human breast cancer cell line.[3]
-
A notable increase in Caspase-8 activity was observed in cells treated with the hexane extract of the plant.[3] Caspase-8 is a critical initiator caspase in the extrinsic apoptotic pathway.
-
A significant decrease in the expression levels of BcL-2 and Ki-67 proteins was reported.[3] BcL-2 is an anti-apoptotic protein, and its downregulation promotes cell death. Ki-67 is a marker of cell proliferation, and its reduction indicates an anti-proliferative effect.
While this study is pivotal, it is important to note that the observed effects are attributed to the essential oil as a whole. The specific contribution of this compound to this cytotoxicity has not yet been isolated and quantified.
Data Presentation
Due to the nascent stage of research on this compound, quantitative data regarding its specific biological activity is not yet available in the public domain. The following table summarizes the qualitative findings from the key study.
| Compound/Extract | Cell Line | Observed Effect | Implied Mechanism | Reference |
| Essential Oil of Cordia africana (containing this compound) | MCF-7 (Human Breast Cancer) | Cytotoxicity | Induction of Apoptosis | Ashmawy AM, et al. 2021[3] |
| Hexane Extract of Cordia africana | MCF-7 (Human Breast Cancer) | Increased Caspase-8 activity, Decreased BcL-2 expression, Decreased Ki-67 expression | Regulation of Apoptosis | Ashmawy AM, et al. 2021[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Ashmawy AM, et al., based on standard laboratory practices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Composition Analysis
-
Objective: To identify and quantify the volatile components, including this compound, in the essential oil of Cordia africana.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
The essential oil sample is diluted in a suitable solvent (e.g., hexane).
-
A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each component.
-
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or a reference library (e.g., NIST).
-
Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
-
Objective: To determine the cytotoxic effect of the essential oil on MCF-7 cells.
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the essential oil (or this compound) and incubated for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of living cells.
-
Caspase-8 Activity Assay
-
Objective: To measure the activity of Caspase-8, an indicator of extrinsic apoptosis.
-
Principle: This is a colorimetric assay that detects the cleavage of a specific colorimetric substrate by active Caspase-8.
-
Procedure:
-
MCF-7 cells are treated with the test compound.
-
After treatment, the cells are lysed to release intracellular contents.
-
The cell lysate is incubated with a Caspase-8 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).
-
If Caspase-8 is active in the lysate, it will cleave the substrate, releasing the chromophore.
-
The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The absorbance is directly proportional to the Caspase-8 activity.
-
Western Blotting for Protein Expression Analysis (BcL-2 and Ki-67)
-
Objective: To determine the expression levels of the anti-apoptotic protein BcL-2 and the proliferation marker Ki-67.
-
Procedure:
-
Protein Extraction: Treated and untreated MCF-7 cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each sample is determined using an assay such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for BcL-2 and Ki-67. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP on the secondary antibody. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
-
Visualization of Potential Signaling Pathway
Based on the reported molecular changes, a potential signaling pathway for the induction of apoptosis in MCF-7 cells by the essential oil of Cordia africana (containing this compound) can be hypothesized. The following diagram, generated using the DOT language, illustrates this proposed pathway.
Conclusion and Future Directions
The current body of research, although limited, suggests that this compound, as a component of Cordia africana essential oil, is associated with cytotoxic and anti-proliferative effects against breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of Caspase-8 and the downregulation of the anti-apoptotic protein BcL-2 and the proliferation marker Ki-67.
To advance our understanding of the therapeutic potential of this compound, the following areas of research are recommended:
-
Isolation and Purification: this compound should be isolated from its natural source or synthesized to a high degree of purity.
-
In Vitro Studies: The cytotoxic activity of pure this compound needs to be evaluated against a panel of cancer cell lines to determine its IC50 values and selectivity.
-
Mechanism of Action Studies: Further research is required to elucidate the precise molecular mechanisms, including its effect on other apoptotic and cell cycle regulatory proteins and its potential interaction with specific cellular targets.
-
Signaling Pathway Analysis: Comprehensive studies should be conducted to identify the upstream and downstream signaling pathways modulated by this compound.
-
In Vivo Studies: Should in vitro studies yield promising results, the anti-tumor efficacy and safety profile of this compound should be investigated in animal models.
This technical guide serves as a foundational resource for the scientific community. It is anticipated that with focused research efforts, the full biological activity and therapeutic potential of this compound will be elucidated.
References
Toxicological data and safety information for 5-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological and safety data for 5-Methyldecane (CAS No. 13151-35-4). Due to the limited specific data for this compound, this report incorporates information from surrogate molecules, primarily n-undecane and other C9-C14 aliphatic hydrocarbons, to provide a robust assessment of its potential hazards. All data is presented to facilitate informed decision-making in research and development settings.
Chemical and Physical Properties
This compound is a branched-chain alkane with the molecular formula C11H24.[1][2][3] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H24 | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 13151-35-4 | [2][3] |
| Boiling Point | 186.1 °C (estimated) | [3][4] |
| Flash Point | 48.8 °C (estimated) | [3] |
| Vapor Pressure | 0.925 mmHg @ 25°C (estimated) | [3][4] |
| Water Solubility | Insoluble (0.2971 mg/L @ 25°C, estimated for this compound; 0.014 mg/L @ 25°C for n-undecane) | [4][5] |
| logP (o/w) | 5.9 (XLogP3) | [1] |
Toxicological Data
The toxicological profile of this compound is largely inferred from data on structurally similar aliphatic hydrocarbons. The following tables summarize the available quantitative data for relevant surrogate molecules.
Acute Toxicity
The acute toxicity of undecane isomers is considered to be low by oral, dermal, and inhalation routes. However, aspiration into the lungs can cause chemical pneumonitis.[6]
| Endpoint | Species | Route | Value | Surrogate | Reference |
| LD50 | Rat | Oral | > 5,000 mg/kg | n-Undecane | [7] |
| LD50 | Rabbit | Dermal | > 3,160 mg/kg | n-Undecane | [7] |
| LC50 | Rat | Inhalation | > 6100 mg/m³ (4 h) | n-Undecane | [7] |
Skin and Eye Irritation
Based on data from surrogate hydrocarbons, this compound is not expected to be a significant skin or eye irritant. Prolonged or repeated skin contact may lead to defatting and dryness.
| Endpoint | Species | Result | Surrogate | Reference |
| Skin Irritation | Rabbit | No skin irritation | n-Undecane | [7][8] |
| Eye Irritation | Rabbit | No eye irritation | n-Undecane | [7][8] |
Note: Quantitative Draize test scores for this compound or close surrogates are not available in the public domain. The assessment is based on qualitative statements from safety data sheets.
Sensitization
Available data on n-undecane suggests a low potential for skin sensitization.
| Endpoint | Species | Result | Surrogate | Reference |
| Skin Sensitization | Guinea pig | Did not cause sensitization | n-Undecane | [7] |
Genotoxicity
Genotoxicity data for n-undecane indicates a lack of mutagenic potential. It is not expected to be genotoxic.[9]
| Assay | Test System | Result | Surrogate | Reference |
| In vitro Chromosome Aberration | Not specified | Negative | n-Undecane | [9] |
Hazard and Safety Information
Based on the available data for similar aliphatic hydrocarbons, the primary hazards associated with this compound are:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[7]
-
Flammability: Flammable liquid and vapor.[7]
-
Repeated Exposure: Repeated exposure may cause skin dryness or cracking.[7]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.
-
Store in a well-ventilated place. Keep cool.
Experimental Protocols
The following are summaries of the standardized OECD guidelines for key toxicological endpoints.
Acute Oral Toxicity (OECD 401)
This test guideline provides a method for assessing the acute oral toxicity of a substance. A single dose of the substance is administered to fasted animals, typically rodents, by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.
Acute Dermal Toxicity (OECD 402)
This guideline details a procedure for evaluating the acute toxicity of a substance applied to the skin. The substance is applied to a shaved area of the skin of animals, usually rabbits or rats, and covered with a porous gauze dressing for 24 hours. Observations for toxic effects and mortality are made for up to 14 days, and the dermal LD50 is determined.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) for a defined period (usually 4 hours). The skin is then observed for erythema (redness) and edema (swelling) at specified intervals.
Acute Eye Irritation/Corrosion (OECD 405)
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to detect gene mutations. Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth are exposed to the test substance with and without a metabolic activation system. If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
Environmental Fate
The environmental fate of this compound is predicted based on data for n-undecane and other C11-C15 isoalkanes.
-
Biodegradation: n-Undecane is considered to be readily biodegradable.[7] However, isoalkanes may be less readily biodegradable.[6]
-
Bioaccumulation: There is a potential for bioaccumulation based on the high logP value.[1] However, one source suggests that n-undecane is not expected to bioaccumulate.[7]
-
Mobility in Soil: Due to its low water solubility and high logP, this compound is expected to have low mobility in soil and adsorb to sediment.[5][6]
-
Aquatic Toxicity: Hydrocarbon mixtures in this carbon range have a low acute toxicity concern to aquatic life.[6] For a C11-C12 isoalkane mixture, the 21-day NOELR for aquatic invertebrates was >1 mg/L, and the 32-day NOELR for fish was ≥100 mg/L.[10]
Visualizations
Toxicological Hazard Assessment Workflow
Caption: A logical workflow for the toxicological assessment of a chemical substance.
Environmental Fate Pathway
Caption: Potential environmental fate pathways for this compound upon release.
References
- 1. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decane, 5-methyl- (CAS 13151-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 5-methyl decane, 13151-35-4 [thegoodscentscompany.com]
- 5. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. santos.com [santos.com]
- 7. cpchem.com [cpchem.com]
- 8. carlroth.com [carlroth.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. carlroth.com [carlroth.com]
The Role of 5-Methyldecane in Insect Chemical Ecology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to focus on the role of 5-methyldecane in insect chemical ecology. However, a comprehensive review of current scientific literature reveals a significant lack of documented evidence for the involvement of this compound as a semiochemical in insects. The compound has been identified as a volatile component in some plants and as a pheromone in the marine worm Platynereis dumerilii, but its role in insect communication is not established.
In contrast, the closely related methyl-branched alkane, 5-methylheptadecane , is a well-documented and significant sex pheromone for the broom twig miner, Leucoptera spartifoliella. To provide a valuable and detailed technical resource that aligns with the user's core requirements for data presentation, experimental protocols, and visualization, this guide will focus on 5-methylheptadecane as a case study. The principles, methodologies, and data presented herein are representative of the study of methyl-branched alkane pheromones in insect chemical ecology and are directly applicable to future research on similar compounds.
5-Methylheptadecane: A Key Semiochemical in Leucoptera spartifoliella
5-methylheptadecane is a branched-chain alkane that functions as the primary, and likely sole, component of the female-produced sex pheromone of the broom twig miner, Leucoptera spartifoliella[1][2]. This insect is utilized as a biological control agent for the invasive Scotch broom (Cytisus scoparius)[1][3]. The identification and synthesis of its sex pheromone are crucial for developing monitoring tools to assess the population density, dispersal, and establishment of this beneficial insect[1][2][3].
Quantitative Data on Pheromone Production and Activity
The amount of 5-methylheptadecane produced by female L. spartifoliella and the behavioral response of males to varying doses of the synthetic pheromone have been quantified. This data is essential for developing effective lures for monitoring traps.
| Parameter | Value | Insect Species | Source |
| Amount of 5-methylheptadecane per female | 1.1 ± 0.24 ng | Leucoptera spartifoliella | [2] |
Table 1: Endogenous production of 5-methylheptadecane in female Leucoptera spartifoliella.
| Lure Load (mg) | Mean Male Catch (± SEM) |
| 0.01 | 3.5 ± 0.8 |
| 0.1 | 6.8 ± 1.2 |
| 1.0 | 12.4 ± 2.1 |
| Virgin Females (Control) | 9.7 ± 1.8 |
Table 2: Field trapping results for different doses of synthetic 5-methylheptadecane compared to virgin female moths as bait. A 1 mg dose resulted in the highest male capture rate[3].
| Release Substrate | Mean Male Catch (± SEM) |
| White Septum | 4.2 ± 0.9 |
| Cotton Ball in Glass Vial | 11.2 ± 1.6 |
Table 3: Comparison of different release substrates for 5-methylheptadecane in field traps. The cotton ball in a glass vial was found to be more effective[2][3].
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification, quantification, and behavioral assessment of 5-methylheptadecane.
Pheromone Extraction from Female Glands
This protocol details the solvent extraction of the sex pheromone from the glands of female L. spartifoliella.
Materials:
-
2- to 3-day-old virgin female L. spartifoliella
-
n-Hexane (high purity)
-
0.5-ml conical vials
-
Liquid nitrogen
-
Microsurgical tools for dissection
-
1.1 ml autosampler vials
-
Freezer (-80°C)
Procedure:
-
Rear male and female insects separately to ensure female virginity.
-
During the first 2 hours of the scotophase (dark period), when females exhibit calling behavior, dissect the sex pheromone glands from the abdominal tips of the virgin females.
-
Immediately place the dissected glands (e.g., from 15 females) into a conical vial containing 20 µl of n-hexane, pre-cooled with liquid nitrogen.
-
Maintain the extraction for 5–10 minutes in the cooled vial.
-
Allow the vial to warm to room temperature.
-
Transfer the hexane extract to a clean autosampler vial.
-
Store the extract at -80°C until analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the analytical parameters for the identification and quantification of 5-methylheptadecane in the gland extracts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Saturn 2200 GC/MS).
-
Non-polar capillary column (e.g., 30 m × 0.25 mm ID × 0.5 µm VF-5MS) and a medium-polarity column (e.g., 30 m × 0.25 mm ID × 0.5 µm VF23-MS).
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scanning Range: m/z 35 to 450.
-
Transfer Line Temperature: 250°C.
-
Ion Trap Temperature: Tested at both 250°C and 110°C to observe fragmentation patterns.
-
Chemical Ionization (CI): Performed with acetonitrile as the reagent gas to confirm the molecular weight of the compound.[1]
Synthesis of 5-Methylheptadecane
The synthesis of an authentic standard is crucial for confirming the identity of the natural pheromone. A common synthetic route is via a Wittig reaction followed by hydrogenation.[1][4]
Step 1: Synthesis of (E/Z)-5-Methylheptadec-4-ene (Wittig Reaction)
-
To a stirred solution of butyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -20°C, add butyl lithium dropwise until an orange color persists.
-
Add a solution of tridecan-2-one in THF dropwise over 1 minute.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with brine and dry with magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to yield the alkene as a mixture of E- and Z-isomers.[1][2]
Step 2: Synthesis of 5-Methylheptadecane (Hydrogenation)
-
Dissolve the (E/Z)-5-methylheptadec-4-ene mixture in petroleum ether.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent in vacuo to yield the final product, 5-methylheptadecane.[1][4]
Behavioral Bioassay (Field Trapping)
This protocol describes a field experiment to evaluate the attractiveness of the synthetic pheromone to male moths.
Materials:
-
Delta traps with sticky liners.
-
Release substrates (e.g., cotton balls in glass vials, rubber septa).
-
Synthetic 5-methylheptadecane of high purity.
-
Hexane for preparing dilutions.
-
Virgin female moths for positive control.
Procedure:
-
Prepare lures by loading the release substrates with different doses of synthetic 5-methylheptadecane (e.g., 0.01 mg, 0.1 mg, 1 mg) dissolved in a suitable solvent like hexane. A control with only the solvent should also be prepared.
-
Set up traps containing virgin female moths as a positive control.
-
Deploy the traps in the field in a randomized block design with sufficient spacing between traps to avoid interference.
-
Check the traps at regular intervals (e.g., daily) and record the number of male moths captured in each trap.
-
Analyze the data statistically to determine the most effective dose and release substrate.[2][3]
Visualizations
Experimental Workflow for Pheromone Identification
The following diagram illustrates the logical steps involved in the extraction, identification, and confirmation of 5-methylheptadecane as a sex pheromone.
Caption: Workflow for insect pheromone identification.
Generalized Insect Pheromone Signaling Pathway
This diagram illustrates a generalized signaling pathway for the reception of a pheromone like 5-methylheptadecane in an insect's olfactory sensory neuron.
Caption: Generalized insect pheromone signaling pathway.
Conclusion
While this compound currently has no established role in insect chemical ecology, the study of its structural analog, 5-methylheptadecane, in Leucoptera spartifoliella provides an excellent model system. The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for researchers investigating methyl-branched alkanes and other semiochemicals. The methodologies for extraction, analysis, synthesis, and behavioral assays are fundamental to the field of chemical ecology and can be adapted for the study of new insect-plant or insect-insect interactions. Future research may yet uncover a role for this compound or other similar compounds in the complex chemical communication systems of insects.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 5-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 5-Methyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis. Quantitative data is presented in a structured format, and key experimental workflows and fragmentation pathways are visualized using diagrams. This guide is intended to assist researchers in developing and validating robust methods for the identification and quantification of this compound in various matrices.
Introduction
This compound (C₁₁H₂₄) is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[3][4] This application note outlines a detailed methodology for its analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. Below are general protocols for liquid and solid samples.
2.1.1. Liquid Samples (e.g., biological fluids, water, organic solvents)
-
Direct Injection: For clean samples with concentrations expected to be in the µg/mL range or higher, direct injection after filtration may be possible.[4]
-
Allow the sample to reach room temperature.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.
-
-
Liquid-Liquid Extraction (LLE): For samples where this compound is present at low concentrations or in a complex matrix, LLE can be used for extraction and concentration.
-
To 1 mL of the liquid sample, add 1 mL of a non-polar, volatile organic solvent such as hexane or dichloromethane.[5]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.
-
The extract can be concentrated further by evaporating the solvent under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
Headspace Analysis: For the analysis of volatile compounds in liquid or solid samples without direct injection of the matrix.[3]
-
Place the sample in a sealed headspace vial.
-
Heat the vial to allow volatile compounds to partition into the headspace.[7]
-
A sample of the headspace gas is then injected into the GC-MS.
-
2.1.2. Solid Samples (e.g., soil, tissue)
-
Solid-Liquid Extraction:
-
Accurately weigh a known amount of the homogenized solid sample.
-
Add a suitable volume of an extraction solvent (e.g., hexane, dichloromethane).
-
Sonication or mechanical shaking can be used to improve extraction efficiency.
-
Separate the solvent from the solid material by centrifugation or filtration.
-
The extract can then be concentrated and analyzed as described for liquid samples.
-
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness[8] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 20:1) depending on concentration |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 5 minutes[9] |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation and Quantitative Analysis
Identification of this compound
Identification of this compound is based on its retention time and mass spectrum. The Kovats retention index for this compound on a standard non-polar column is approximately 1058.[2] The mass spectrum should be compared to a reference spectrum from a spectral library (e.g., NIST).[1] The characteristic ions for this compound are m/z 57 (base peak), 43, and 85.[2]
Quantitative Analysis
For accurate quantification, an internal standard (IS) should be used. A suitable internal standard would be a deuterated analog or a branched alkane with a similar retention time that is not present in the sample. For this application note, dodecane-d26 is a hypothetical suitable internal standard.
3.2.1. Calibration Curve
A calibration curve is prepared by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.
Table 2: Example Calibration Data for this compound
| Concentration of this compound (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard (IS) | Response Ratio (Analyte Area / IS Area) |
| 1.0 | 50,000 | 200,000 | 0.25 |
| 5.0 | 255,000 | 205,000 | 1.24 |
| 10.0 | 510,000 | 202,000 | 2.52 |
| 25.0 | 1,270,000 | 201,000 | 6.32 |
| 50.0 | 2,550,000 | 203,000 | 12.56 |
| 100.0 | 5,100,000 | 200,000 | 25.50 |
A calibration curve is generated by plotting the response ratio against the concentration of this compound. The concentration of this compound in unknown samples is determined by calculating its response ratio and using the linear regression equation from the calibration curve.
3.2.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ should be experimentally determined for the specific matrix and instrument used. A common method is to analyze a series of low-concentration standards and calculate the standard deviation of the response.
-
LOD is often defined as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.
-
LOQ is often defined as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Fragmentation Pathway of this compound
The mass spectrum of alkanes is characterized by fragmentation through the cleavage of C-C bonds.[10][11] For this compound, the fragmentation pattern is influenced by the methyl branch, leading to the formation of stable secondary carbocations.
Caption: Proposed fragmentation of this compound in GC-MS.
Explanation of Fragmentation:
-
Molecular Ion (m/z 156): The molecular ion peak for alkanes is often weak.[10]
-
m/z 85: This fragment likely results from the cleavage of the C-C bond at the 5-position, losing a pentyl radical (•C₅H₁₁) and forming a secondary carbocation.
-
m/z 57 (Base Peak): This is a very common fragment for branched alkanes and corresponds to the stable tertiary butyl carbocation ([C₄H₉]⁺). It can be formed through various cleavage and rearrangement pathways.
-
m/z 43: This fragment corresponds to the propyl carbocation ([C₃H₇]⁺) and is another common fragment in alkane mass spectra.
Conclusion
The GC-MS method described in this application note provides a reliable and robust protocol for the identification and quantification of this compound. The detailed experimental parameters, data analysis procedures, and visual representations of the workflow and fragmentation will be a valuable resource for researchers and scientists in various fields. Adherence to these protocols and proper method validation will ensure high-quality, reproducible results.
References
- 1. Decane, 5-methyl- [webbook.nist.gov]
- 2. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Note: Quantification of 5-Methyldecane in Environmental Samples
Abstract
This application note provides detailed protocols for the quantification of 5-methyldecane in various environmental matrices, including soil, water, and air. The methodologies described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development who require sensitive and reliable analytical procedures. The primary analytical technique highlighted is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with appropriate sample preparation methods such as Purge and Trap, Headspace Solid-Phase Microextraction (SPME), and Thermal Desorption. This document includes comprehensive experimental protocols, data presentation guidelines, and a visual workflow to facilitate the accurate determination of this compound concentrations in environmental samples.
Introduction
This compound (C₁₁H₂₄) is a branched-chain alkane that can be present in the environment from both natural and anthropogenic sources. Natural sources include emissions from certain plants and microorganisms. Anthropogenic sources can include petroleum distillates and industrial processes. As a volatile organic compound (VOC), this compound can partition into air, water, and soil compartments, making its quantification essential for comprehensive environmental assessment. In recent years, there has been growing interest in the analysis of specific VOCs due to their potential role as environmental tracers and biomarkers. Accurate quantification of this compound is crucial for understanding its environmental fate, transport, and potential toxicological implications.
This application note outlines robust and validated methods for the extraction and quantification of this compound from complex environmental matrices. The protocols are designed to provide high sensitivity, selectivity, and reproducibility.
Data Presentation
Quantitative data for this compound from environmental samples should be summarized in clear and concise tables to allow for easy comparison across different matrices and locations. The following tables provide a template for data presentation. Note: The following data are illustrative and will be populated with specific findings from relevant studies as they become available.
Table 1: Quantification of this compound in Soil Samples
| Sample ID | Location | Soil Type | Concentration (ng/g) | Method |
| SOIL-001 | Industrial Site A | Clay Loam | [Data Placeholder] | P&T-GC-MS |
| SOIL-002 | Agricultural Field B | Sandy Loam | [Data Placeholder] | P&T-GC-MS |
| SOIL-003 | Urban Park C | Silt Loam | [Data Placeholder] | P&T-GC-MS |
Table 2: Quantification of this compound in Water Samples
| Sample ID | Location | Water Type | Concentration (ng/L) | Method |
| WATER-001 | River A (downstream of industrial outfall) | Surface Water | [Data Placeholder] | HS-SPME-GC-MS |
| WATER-002 | Groundwater Well B (near gas station) | Groundwater | [Data Placeholder] | P&T-GC-MS |
| WATER-003 | Lake C (recreational area) | Surface Water | [Data Placeholder] | HS-SPME-GC-MS |
Table 3: Quantification of this compound in Air Samples
| Sample ID | Location | Sample Type | Concentration (µg/m³) | Method |
| AIR-001 | Urban Center A | Ambient Air | [Data Placeholder] | TD-GC-MS |
| AIR-002 | Rural Area B | Ambient Air | [Data Placeholder] | TD-GC-MS |
| AIR-003 | Indoor Environment C | Indoor Air | [Data Placeholder] | TD-GC-MS |
Experimental Protocols
Detailed methodologies for the analysis of this compound in soil, water, and air samples are provided below. These protocols are based on established methods for VOC analysis and can be adapted for specific laboratory instrumentation and requirements.
General Analytical Workflow
The overall process for the quantification of this compound in environmental samples follows a standardized workflow from sample collection to data analysis.
Protocol 1: Quantification of this compound in Soil Samples by Purge and Trap GC-MS
This protocol is suitable for the analysis of volatile compounds like this compound in soil and sediment samples.
1. Sample Preparation (Purge and Trap)
-
Apparatus: Purge and trap concentrator system, 40 mL VOA vials with PTFE-lined septa.
-
Reagents: Methanol (purge and trap grade), Reagent-grade water.
-
Procedure:
-
Weigh approximately 5 g of soil sample into a pre-weighed 40 mL VOA vial.
-
For low-level analysis, add 5 mL of reagent-grade water to the vial. For high-level analysis, the sample is first extracted with methanol.
-
Add an appropriate internal standard and surrogate solution to each sample.
-
Immediately seal the vial.
-
Place the vial in the autosampler of the purge and trap system.
-
The sample is heated (e.g., to 40°C) and purged with an inert gas (e.g., helium) at a flow rate of 40 mL/min for a set time (e.g., 11 minutes).
-
The purged volatiles are trapped on a sorbent trap (e.g., Tenax®).
-
The trap is then rapidly heated (desorbed), and the analytes are transferred to the GC-MS system.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 35°C for 5 min, ramp to 180°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ions for this compound: To be determined from the mass spectrum of a standard (primary ion and qualifier ions).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in methanol.
-
Spike the calibration standards into clean sand or soil matrix and analyze using the same procedure as the samples.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in the samples using the generated calibration curve.
Protocol 2: Quantification of this compound in Water Samples by Headspace SPME-GC-MS
This protocol is a solvent-free method suitable for the extraction of volatile compounds from water samples.
1. Sample Preparation (Headspace SPME)
-
Apparatus: SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS)), 20 mL headspace vials with PTFE-lined septa, heating and agitation unit.
-
Procedure:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
If desired, add NaCl (e.g., 2.5 g) to increase the ionic strength and enhance the partitioning of analytes into the headspace.
-
Seal the vial and place it in the heating and agitation unit (e.g., at 60°C with stirring for 15 minutes) to allow for equilibration.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to extract the analytes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
2. GC-MS Analysis
-
GC-MS conditions: Same as described in Protocol 1, with the inlet operated in splitless mode during desorption.
3. Calibration and Quantification
-
Prepare aqueous calibration standards of this compound.
-
Analyze the standards using the same HS-SPME-GC-MS procedure.
-
Construct a calibration curve and quantify the samples as described in Protocol 1.
Protocol 3: Quantification of this compound in Air Samples by Thermal Desorption-GC-MS
This protocol is designed for the analysis of VOCs collected from ambient or indoor air onto sorbent tubes.
1. Sample Collection and Preparation (Thermal Desorption)
-
Apparatus: Sorbent tubes (e.g., packed with Tenax® TA), low-flow air sampling pump, thermal desorption unit.
-
Procedure:
-
Collect air samples by drawing a known volume of air through a sorbent tube using a calibrated air sampling pump.
-
After sampling, seal the tubes with diffusion caps.
-
Prior to analysis, spike the tubes with an internal standard solution.
-
Place the sorbent tube in the thermal desorption unit.
-
The tube is heated (e.g., to 280°C) under a flow of inert gas to desorb the trapped analytes onto a cooled focusing trap.
-
The focusing trap is then rapidly heated, injecting the analytes into the GC-MS system.
-
2. GC-MS Analysis
-
GC-MS conditions: Same as described in Protocol 1.
3. Calibration and Quantification
-
Prepare calibration standards by spiking known amounts of this compound onto clean sorbent tubes.
-
Analyze the standards using the same thermal desorption-GC-MS method.
-
Construct a calibration curve and quantify the air concentration based on the sampled air volume.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample matrix and the recommended sample preparation technique for the analysis of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the quantification of this compound in diverse environmental samples. The combination of optimized sample preparation techniques with the high sensitivity and selectivity of GC-MS allows for the reliable determination of this compound at trace levels. Adherence to these methodologies will enable researchers and scientists to generate high-quality data for environmental monitoring, risk assessment, and other related fields. Further studies are warranted to establish a comprehensive database of this compound concentrations in various environmental compartments.
Application Notes and Protocols for the Use of 5-Methyldecane as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.[1] 5-Methyldecane, a branched-chain alkane, possesses properties that make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds by gas chromatography (GC), particularly when coupled with mass spectrometry (MS) or flame ionization detection (FID).
With a molecular formula of C₁₁H₂₄ and a molecular weight of 156.31 g/mol , this compound's volatility and chromatographic behavior are predictable and consistent, making it an excellent choice for inclusion in analytical workflows.[2][3] Its elution is typically in the mid-range of many common volatile organic compound (VOC) analyses, ensuring it does not interfere with early or late-eluting compounds of interest.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-based analyses.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [2][3][4][5][6] |
| Molecular Weight | 156.31 g/mol | [2][3][5] |
| CAS Number | 13151-35-4 | [4][6] |
| Boiling Point | 189.9 °C (estimated) | |
| Density | 0.749 g/cm³ (estimated) | |
| Vapor Pressure | 0.5 mmHg at 25 °C (estimated) |
Application: Quantification of Volatile Organic Compounds (VOCs) in Environmental Samples
This application note details the use of this compound as an internal standard for the quantitative analysis of common industrial solvents (e.g., toluene, ethylbenzene, xylenes) in water samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Experimental Protocol
1. Materials and Reagents
-
This compound (≥99% purity)
-
Methanol (HPLC grade)
-
Target VOC standards (e.g., toluene, ethylbenzene, o-xylene, m-xylene, p-xylene)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 85 µm carboxen/polydimethylsiloxane)
2. Standard Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Analyte Stock Solution: Prepare a mixed stock solution of the target VOCs at 1000 µg/mL each in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into deionized water in headspace vials. A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/L.
-
Internal Standard Spiking: Add a constant concentration of the this compound IS to each calibration standard and sample. For this application, a final concentration of 20 µg/L is recommended.
3. Sample Preparation
-
Collect water samples in appropriate containers.
-
For each sample, transfer 10 mL into a 20 mL headspace vial.
-
Add 2.5 g of sodium chloride to each vial to increase the ionic strength and promote the partitioning of VOCs into the headspace.
-
Spike each sample with the this compound internal standard to a final concentration of 20 µg/L.
-
Immediately seal the vials.
4. HS-SPME and GC-MS Analysis
-
SPME Conditions:
-
Incubation Temperature: 60 °C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250 °C
-
Desorption Time: 2 minutes
-
-
GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan |
Data Analysis and Quantification
The concentration of each target VOC is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards.
Caption: Workflow for VOC analysis using this compound.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process for selecting a suitable internal standard, with this compound as a potential candidate.
Caption: Decision tree for internal standard selection.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography. Its chemical inertness, appropriate volatility, and clear chromatographic separation from many common analytes make it a valuable tool for researchers and scientists in various fields, including environmental monitoring and quality control in the chemical industry. The protocols and guidelines presented here offer a solid foundation for the implementation of this compound in new and existing analytical methods. As with any analytical procedure, method validation is essential to ensure data quality and reliability for a specific application.
References
Application Notes and Protocols for the Analysis of 5-Methyldecane using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from a variety of matrices. This method integrates sampling, extraction, and concentration into a single step, simplifying sample handling and reducing analysis time. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the identification and quantification of specific analytes, such as 5-methyldecane.
This compound (C₁₁H₂₄) is a branched-chain alkane that may be of interest in various fields, including environmental monitoring, food and fragrance analysis, and as a potential biomarker in biomedical research. Its volatility makes it an ideal candidate for analysis by headspace SPME-GC-MS.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using SPME-GC-MS.
Data Presentation
The following table summarizes representative quantitative data for the analysis of volatile hydrocarbons, including compounds structurally similar to this compound, using SPME-GC-MS. Due to the limited availability of specific validation data for this compound, the presented values are based on published data for other volatile alkanes and serve as a reference for method validation.
| Parameter | Typical Value Range | Comments |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | Dependent on the matrix and instrument sensitivity. For some VOCs, LODs in the low ng/L (ppt) range have been reported.[1] |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | Typically 3-5 times the LOD, representing the lowest concentration that can be reliably quantified. |
| Linearity (R²) | > 0.99 | A high correlation coefficient indicates a linear relationship between concentration and instrument response over a defined range.[2] |
| Recovery | 80 - 120% | Dependant on the sample matrix and extraction conditions. The use of an appropriate internal standard is crucial for accurate quantification. |
| Repeatability (RSD) | < 15% | Relative Standard Deviation for replicate measurements, indicating the precision of the method. |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS for this compound in Liquid Samples (e.g., Water, Biological Fluids)
This protocol is suitable for the extraction of volatile this compound from the headspace of a liquid sample.
Materials:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatiles.[3][4]
-
SPME Holder: Manual or for autosampler.
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar alkane not present in the sample (e.g., dodecane-d26).
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the partitioning of analytes into the headspace.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation:
-
Pipette a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add a saturating amount of NaCl (e.g., 1-2 g).
-
Immediately seal the vial with the screw cap.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-70°C).
-
Equilibrate the sample for a defined period (e.g., 10-15 minutes) with constant agitation (e.g., magnetic stirring or orbital shaking).
-
Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 20-40 minutes) while maintaining agitation.
-
-
GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the GC injector port for thermal desorption.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 2-5 minutes).
-
Run the GC-MS analysis according to the optimized method parameters (see table below for an example).
-
Example GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| MS Scan Range | m/z 40-400 |
Data Analysis:
-
Identify this compound and the internal standard based on their retention times and mass spectra.
-
Quantify this compound using a calibration curve prepared with standards of known concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.
Mandatory Visualization
References
- 1. scielo.br [scielo.br]
- 2. Quantitative analysis of fuel-related hydrocarbons in surface water and wastewater samples by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 4. selectscience.net [selectscience.net]
Synthesis of High-Purity 5-Methyldecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-purity 5-methyldecane. The described methodology follows a classical three-step route involving a Grignard reaction, dehydration, and subsequent hydrogenation. This approach offers a versatile and reliable pathway to obtaining the desired branched alkane.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a convergent synthesis strategy. The key steps are:
-
Grignard Reaction: Formation of a tertiary alcohol, 5-methyl-5-decanol, through the nucleophilic addition of a pentylmagnesium bromide Grignard reagent to 2-hexanone.
-
Dehydration: Acid-catalyzed elimination of water from 5-methyl-5-decanol to yield a mixture of 5-methyldecene isomers.
-
Catalytic Hydrogenation: Saturation of the carbon-carbon double bonds in the 5-methyldecene mixture using a palladium on carbon (Pd/C) catalyst to produce the final product, this compound.
A schematic of the overall synthetic workflow is presented below.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5-decanol via Grignard Reaction
This protocol details the formation of the tertiary alcohol intermediate.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether (Et2O)
-
1-Bromopentane
-
2-Hexanone
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has initiated, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 2-hexanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 5-methyl-5-decanol.
Expected Yield: 80-90%
Protocol 2: Dehydration of 5-Methyl-5-decanol
This protocol describes the acid-catalyzed dehydration to form a mixture of 5-methyldecene isomers.
Materials:
-
Crude 5-methyl-5-decanol
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Place the crude 5-methyl-5-decanol in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture gently to distill the alkene products.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
The resulting product is a mixture of 5-methyldecene isomers.
Expected Yield: 70-85%
Protocol 3: Catalytic Hydrogenation of 5-Methyldecene Isomers
This protocol details the final step to obtain high-purity this compound.
Materials:
-
5-Methyldecene isomer mixture
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the 5-methyldecene isomer mixture in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or from a pressurized source) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
Expected Yield: >95%
III. Purification and Characterization
High-purity this compound can be obtained by fractional distillation of the crude product under reduced pressure. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | 5-Methyl-5-decanol | 5-Methyldecene Isomers | This compound |
| Molecular Formula | C11H24O | C11H22 | C11H24 |
| Molecular Weight ( g/mol ) | 172.31 | 154.30 | 156.31 |
| Boiling Point (°C) | ~209 (est.) | ~180-185 (est.) | 189-191 |
| Expected Yield (%) | 80-90 | 70-85 | >95 |
Characterization Data
-
GC-MS Analysis of this compound: A single major peak is expected on the gas chromatogram. The mass spectrum will show a molecular ion peak (M+) at m/z 156, with characteristic fragmentation patterns for branched alkanes. Preferential fragmentation at the branch site leads to prominent peaks.[1]
-
NMR Spectroscopy of this compound:
-
¹H NMR: The spectrum will show complex multiplets in the aliphatic region (δ 0.8-1.5 ppm) corresponding to the different methyl and methylene protons.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts can be compared to predicted values or literature data for confirmation of the structure. The PubChem database contains reference spectra for this compound.[2]
-
IV. Logical Relationships in Synthesis
The logical flow of the synthesis is based on the sequential transformation of functional groups to build the final alkane structure.
Caption: Logical flow of the this compound synthesis.
References
Application of 5-Methyldecane in Pheromone Blend Studies: A Methodological Guide
Application Note & Protocol
Introduction
In the intricate world of insect chemical communication, semiochemicals play a pivotal role in mediating behaviors essential for survival and reproduction. Among these, pheromones, which facilitate intraspecific communication, are of significant interest for their potential in integrated pest management (IPM) strategies. While many pheromones are complex blends of unsaturated esters, alcohols, and aldehydes, there is a growing body of research on the role of saturated hydrocarbons, particularly methyl-branched alkanes, as crucial components of these blends or as standalone signaling molecules.
This document provides a comprehensive overview of the methodologies and protocols for studying the application of long-chain methyl-branched alkanes, with a conceptual focus on 5-methyldecane, in pheromone blend studies. Due to the limited specific research on this compound as a pheromone, this guide presents generalized protocols and data presentation formats derived from studies on structurally similar and well-documented methyl-branched alkane pheromones. These methodologies are directly applicable to the investigation of this compound or other novel hydrocarbon semiochemicals.
Data Presentation: Efficacy of Methyl-Branched Alkanes in Pheromone Blends
Quantitative data from pheromone studies are crucial for determining the behavioral activity of a compound. The following table illustrates how to structure such data, using 5-methylheptadecane as an example, a known sex pheromone of the broom twig miner, Leucoptera spartifoliella. This format can be adapted for studies involving this compound.
| Compound/Blend | Dosa ge (mg) | Mean Trap Catch (± SEM) | Behavioral Response | Reference |
| 5-Methylheptadecane | 0.01 | 2.5 ± 0.8 | Attraction | [1] |
| 5-Methylheptadecane | 0.1 | 5.8 ± 1.2 | Attraction | [1] |
| 5-Methylheptadecane | 1 | 11.2 ± 1.6 | Strong Attraction | [1] |
| Virgin Females | N/A | 8.9 ± 1.5 | Positive Control | [1] |
| Unbaited Trap | N/A | 0.2 ± 0.1 | Negative Control | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to semiochemical research. The following sections outline the key methodologies for identifying and evaluating the behavioral effects of compounds like this compound.
Protocol 1: Volatile Collection and Chemical Analysis (GC-MS)
Objective: To identify and quantify volatile compounds, including potential hydrocarbon pheromones, released by the target insect species.
Materials:
-
Live insects (e.g., virgin females for sex pheromones, aggregated individuals for aggregation pheromones)
-
Glass aeration chamber
-
Volatile collection traps (e.g., Porapak Q, Tenax TA, or SPME fibers)
-
Purified air source (charcoal-filtered)
-
Flow meter
-
Solvents (e.g., hexane, dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place the insects in the glass aeration chamber. For sex pheromones, virgin females are typically used during their calling period.
-
Pass a stream of purified air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Draw the air from the chamber outlet through a volatile collection trap to adsorb the emitted organic compounds.
-
After a set collection period (e.g., 4-24 hours), elute the trapped volatiles with a small volume of high-purity solvent or perform thermal desorption for SPME fibers.
-
Concentrate the resulting extract under a gentle stream of nitrogen if necessary.
-
Inject an aliquot of the extract into the GC-MS for analysis.
-
Identify the compounds in the extract by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).
Protocol 2: Electroantennography (EAG)
Objective: To determine which of the identified compounds are detected by the insect's antennae, indicating they are potential semiochemicals.
Materials:
-
Live insects (for antenna excision)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
EAG apparatus (amplifier, data acquisition system)
-
Purified and humidified air stream
-
Synthetic standards of identified compounds (including this compound)
Procedure:
-
Excise an antenna from a live insect at the base.
-
Mount the antenna between the two glass capillary electrodes filled with saline solution. The basal end is connected to the reference electrode and the distal end to the recording electrode.
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Prepare serial dilutions of the synthetic compounds in a suitable solvent (e.g., paraffin oil).
-
Apply a small amount of a diluted compound onto a piece of filter paper and insert it into a Pasteur pipette.
-
Introduce a puff of air through the pipette into the main air stream directed at the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Test a range of compounds and concentrations, including a solvent control, to determine the antennal sensitivity to each substance.
Protocol 3: Behavioral Bioassays
Objective: To assess the behavioral response of the target insect to the electrophysiologically active compounds.
Materials:
-
Wind tunnel or olfactometer
-
Controlled light, temperature, and humidity environment
-
Live, sexually mature insects
-
Synthetic compounds to be tested
-
Dispensers (e.g., rubber septa, cotton wicks)
Procedure:
-
Set up the bioassay arena (wind tunnel or olfactometer) with controlled airflow (e.g., 20-30 cm/s).
-
Prepare the dispensers by loading them with a specific dose of the synthetic compound or blend dissolved in a solvent. Allow the solvent to evaporate completely.
-
Place the dispenser at the upwind end of the wind tunnel or in one arm of the olfactometer. A solvent-only dispenser serves as the control.
-
Release an insect at the downwind end of the arena and observe its behavior for a set period.
-
Record relevant behaviors such as activation (walking or flying), upwind flight, source contact, and mating attempts.
-
Test individual compounds and various blend ratios to identify the key attractive components and any synergistic or inhibitory effects.
-
Replicate the experiments multiple times with new insects and randomized treatments to ensure statistical validity.
Visualization of Workflows and Concepts
Diagrams are essential for visualizing complex experimental processes and relationships. The following are Graphviz (DOT language) scripts for generating such diagrams.
Diagram 1: Experimental Workflow for Pheromone Identification
Caption: Workflow for the identification and validation of insect pheromones.
Diagram 2: Logic of a Two-Choice Olfactometer Assay
References
Application Notes and Protocols: 5-Methyldecane as a Potential Biomarker in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) present in human breath, urine, and blood are gaining significant attention as potential non-invasive biomarkers for a variety of diseases, including metabolic disorders.[1][2] These compounds are often byproducts of metabolic pathways and can reflect physiological or pathological changes within the body.[1][3] Branched-chain alkanes, such as 5-methyldecane, represent a class of VOCs that may hold promise as biomarkers in metabolic research, although direct evidence is currently limited. The metabolism of branched-chain amino acids (BCAAs), which is known to be altered in metabolic syndrome, is a plausible, though not definitively established, source of branched-chain alkanes.[4][5][6][7]
These application notes provide a framework for investigating this compound as a potential biomarker for metabolic syndrome. The following sections outline a proposed study design, detailed experimental protocols for the analysis of this compound in breath samples, and a hypothetical data presentation.
Proposed Investigational Study: this compound as a Biomarker for Metabolic Syndrome
A case-control study could be designed to investigate the association between breath concentrations of this compound and the presence of metabolic syndrome.
Objective: To determine if the concentration of this compound in exhaled breath is significantly different between individuals with metabolic syndrome and healthy controls.
Study Population:
-
Case Group: Individuals diagnosed with metabolic syndrome based on the criteria established by the National Cholesterol Education Program Adult Treatment Panel III (NCEP ATP III) (presence of at least three of the five following risk factors: abdominal obesity, high triglycerides, low HDL cholesterol, high blood pressure, and high fasting glucose).[8][9][10]
-
Control Group: Age- and sex-matched healthy individuals without any components of metabolic syndrome.
Sample Collection: Exhaled breath samples would be collected from all participants.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.
Hypothetical Quantitative Data
The following table represents a hypothetical summary of results from the proposed study, illustrating how quantitative data on this compound concentrations could be presented.
| Group | Number of Subjects (n) | Mean Breath this compound (ng/L) | Standard Deviation (ng/L) | p-value |
| Metabolic Syndrome | 50 | 2.8 | 0.9 | <0.05 |
| Healthy Controls | 50 | 1.5 | 0.5 |
Experimental Protocols
Protocol 1: Collection of Exhaled Breath Samples
Materials:
-
Inert breath collection bags (e.g., Tedlar® bags)
-
Mouthpieces
-
Nose clip
Procedure:
-
Participants should be in a resting state for at least 10 minutes prior to sample collection.
-
To minimize environmental VOC contamination, sample collection should occur in a well-ventilated room with low background VOC levels.
-
The participant should wear a nose clip to ensure only exhaled air is collected.
-
The participant should exhale fully into the collection bag through the mouthpiece.
-
The first portion of the breath should be discarded to avoid dead space air from the upper respiratory tract.
-
The subsequent end-tidal breath is collected in the bag.
-
The bag is sealed immediately after collection.
-
Samples should be stored at 4°C and analyzed within 24 hours.
Protocol 2: Analysis of this compound in Breath Samples by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Thermal Desorption Unit
Materials:
-
Sorbent tubes (e.g., Tenax® TA)
-
This compound standard for calibration
-
Internal standard (e.g., deuterated alkane)
Procedure:
-
Sample Pre-concentration:
-
A known volume of the breath sample from the collection bag is drawn through a sorbent tube to trap the VOCs.
-
-
Thermal Desorption:
-
The sorbent tube is placed in the thermal desorption unit, which rapidly heats the tube to release the trapped VOCs into the GC inlet.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkanes.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/minute.
-
Ramp to 280°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: this compound is identified based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard or a library (e.g., NIST).
-
Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to a calibration curve generated from known concentrations of a this compound standard, normalized to the internal standard.
-
Visualizations
Signaling Pathway
While the direct metabolic origin of this compound in humans is not definitively established, a plausible hypothesis involves the catabolism of branched-chain amino acids (BCAAs), which is known to be altered in metabolic diseases.[4][5][6][7] The following diagram illustrates the general pathway of BCAA catabolism.
Caption: General pathway of Branched-Chain Amino Acid (BCAA) catabolism.
Experimental Workflow
The following diagram outlines the proposed workflow for the analysis of this compound in exhaled breath samples.
Caption: Experimental workflow for this compound analysis in breath.
Conclusion
While this compound is not yet a validated biomarker for metabolic syndrome, its nature as a volatile branched-chain alkane makes it a compound of interest for future metabolic research. The protocols and frameworks provided here offer a starting point for researchers to investigate its potential role. Further studies are necessary to establish a definitive link between this compound levels and metabolic disease, and to validate its clinical utility as a biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine 5MedC, a Marker of DNA Methylation, in the Progression of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 8. Laboratory markers of metabolic syndrome [explorationpub.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyldecane: An Unexplored Avenue in Entomological Research
Despite extensive investigation, there is currently a significant lack of published research on the experimental use of 5-Methyldecane in the field of entomology. While this branched-chain alkane has been identified as a volatile component in the plant Cordia Africana and as a pheromone in the marine annelid Platynereis dumerilii, its role as a semiochemical for insects remains undocumented in publicly available scientific literature.[1]
This absence of data precludes the creation of detailed application notes and experimental protocols as requested. The core requirements of quantitative data summarization, detailed methodologies, and visualization of signaling pathways cannot be fulfilled without foundational research establishing a cause-and-effect relationship between this compound and insect behavior or physiology.
While the broader class of methylated alkanes does include compounds with known entomological significance, such as the sex pheromones of certain moth species, this information is not transferable to this compound. Each compound's activity is highly specific, and its effects on insects must be determined through rigorous experimentation.
The following sections outline the hypothetical structure of application notes and protocols that could be developed if and when research on this compound's role in entomology becomes available.
Hypothetical Application Notes
Should this compound be identified as an insect semiochemical, its applications could potentially include:
-
Pest Monitoring: As an attractant, it could be used as a lure in traps to monitor the population dynamics of a specific insect pest. This would enable more precise timing of control measures.
-
Mating Disruption: If identified as a sex pheromone, synthetic this compound could be deployed in large quantities to confuse males and disrupt mating, thereby reducing the next generation's population.
-
Push-Pull Strategies: As a repellent, it could be used to "push" pests away from a crop, while an attractant "pulls" them towards a trap crop or a killing agent.
-
Behavioral Studies: It could serve as a chemical probe to investigate the olfactory systems and behavioral responses of specific insect species.
Hypothetical Experimental Protocols
Future research would necessitate the development of standardized protocols. Below are examples of the types of experiments that would be required to elucidate the function of this compound.
Electroantennography (EAG) Assay
Objective: To determine if the antennae of a target insect species can detect this compound.
Methodology:
-
An antenna is carefully excised from a live, immobilized insect.
-
The antenna is mounted between two electrodes connected to an amplifier.
-
A purified air stream is continuously passed over the antenna.
-
A puff of air containing a known concentration of this compound is introduced into the airstream.
-
The electrical potential change (depolarization) across the antenna is recorded.
-
A solvent blank and a known positive control are used for comparison.
Behavioral Bioassay (Y-Tube Olfactometer)
Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.
Methodology:
-
A Y-shaped glass tube is used, with a single entry arm and two choice arms.
-
Purified, humidified air is passed through both choice arms.
-
A filter paper treated with a specific dose of this compound in a solvent is placed in one choice arm.
-
A filter paper treated with the solvent alone is placed in the other choice arm as a control.
-
A single insect is introduced at the entrance of the Y-tube.
-
The insect's choice of arm and the time spent in each arm are recorded over a set period.
-
The experiment is repeated with multiple insects to obtain statistically significant data.
Hypothetical Data Presentation
Were data available, it would be presented in structured tables for clarity.
Table 1: Hypothetical EAG Response of Insecta exempli to this compound
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| This compound | 1 | 0.2 ± 0.05 |
| 10 | 0.8 ± 0.1 | |
| 100 | 1.5 ± 0.2 | |
| Positive Control | 10 | 1.8 ± 0.3 |
| Solvent Blank | - | 0.05 ± 0.01 |
Table 2: Hypothetical Behavioral Response of Insecta exempli in Y-Tube Olfactometer
| Treatment Arm | Control Arm | No. of Insects Choosing Treatment | No. of Insects Choosing Control | No Choice | Chi-Square (χ²) | P-value |
| This compound (10 µg) | Solvent | 35 | 15 | 5 | 8.0 | <0.01 |
Hypothetical Visualizations
Diagrams would be crucial for illustrating experimental setups and potential biological pathways.
Caption: Hypothetical workflow for investigating the entomological role of this compound.
References
Application Notes and Protocols for Headspace Analysis of 5-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 5-methyldecane using various headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS). This compound, a volatile branched-chain alkane, can be effectively analyzed by examining the vapor phase in equilibrium with a sample, a process known as headspace analysis. This approach is particularly advantageous for complex sample matrices as it minimizes the introduction of non-volatile components into the analytical system, leading to cleaner chromatograms and enhanced sensitivity.[1][2]
The primary headspace techniques covered in this document are:
-
Static Headspace (SHS)
-
Dynamic Headspace (DHS) / Purge and Trap
-
Headspace Solid-Phase Microextraction (HS-SPME)
These methods are widely used for the analysis of volatile organic compounds (VOCs) in various fields, including environmental monitoring, food and fragrance analysis, and pharmaceutical sciences.[3][4]
Headspace Analysis Techniques: An Overview
Headspace analysis involves the sampling of the gas phase above a solid or liquid sample in a sealed container.[1] The fundamental principle relies on the partitioning of volatile analytes between the sample matrix and the headspace until equilibrium is reached.[1] The concentration of the analyte in the headspace is then measured, which is proportional to its concentration in the original sample.
Static Headspace (SHS): In SHS, a sample is placed in a sealed vial and heated to a specific temperature for a set amount of time to allow for the volatile compounds to equilibrate between the sample and the headspace.[5] A portion of the headspace gas is then directly injected into the GC-MS system for analysis.[5] This technique is simple, robust, and requires minimal sample preparation.[5]
Dynamic Headspace (DHS) or Purge and Trap: DHS is a more sensitive technique that involves continuously purging the headspace with an inert gas.[5] The volatile analytes are swept out of the vial and concentrated on a sorbent trap.[6] The trap is then rapidly heated to desorb the analytes, which are transferred to the GC-MS. This method is ideal for trace-level analysis of volatile and semi-volatile compounds.[3][5]
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free sample preparation technique that utilizes a fused silica fiber coated with a stationary phase.[7] The fiber is exposed to the headspace above the sample, where it adsorbs and concentrates the volatile analytes.[7] The fiber is then retracted and inserted into the hot injector of a GC-MS, where the analytes are desorbed for analysis.[7] HS-SPME is known for its simplicity, sensitivity, and versatility.[8] The NIST WebBook indicates that this compound has been analyzed using HS-SPME/GC-MS.[9]
Experimental Protocols
The following are detailed protocols for the analysis of this compound using SHS-GC-MS, DHS-GC-MS, and HS-SPME-GC-MS. These are generalized methods and may require optimization based on the specific sample matrix and analytical instrumentation.
Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
Objective: To quantify this compound in a liquid or solid matrix using static headspace analysis.
Materials:
-
Headspace vials (10 or 20 mL) with PTFE/silicone septa and aluminum crimp caps.[1]
-
Gas-tight syringe (if manual injection is used).
-
Headspace autosampler.
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
This compound standard.
-
Appropriate solvent (e.g., dimethyl sulfoxide (DMSO) for water-insoluble samples).[10]
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial. For solids, a consistent sample weight should be used. For liquids, a precise volume is required. The sample should typically occupy 1/3 to 1/2 of the vial volume.[1]
-
If necessary, dissolve the sample in a suitable high-boiling point solvent.[10] For aqueous samples, adding a salt (e.g., NaCl) can increase the volatility of the analytes ("salting out" effect).
-
Prepare a series of calibration standards of this compound in the same matrix as the sample.
-
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to ensure an airtight seal.[1]
-
Equilibration: Place the vial in the headspace autosampler's oven.
-
Equilibration Temperature: Set the temperature to promote the partitioning of this compound into the headspace. A starting point could be 80°C.
-
Equilibration Time: Allow sufficient time for the sample to reach equilibrium. A typical time is 30 minutes.[11]
-
-
Injection:
-
The autosampler will automatically transfer a specific volume (e.g., 1 mL) of the heated headspace into the GC injector.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for alkane analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using the calibration curve generated from the standards.
Protocol 2: Dynamic Headspace Gas Chromatography-Mass Spectrometry (DHS-GC-MS)
Objective: To perform trace-level analysis of this compound using dynamic headspace with thermal desorption.
Materials:
-
Dynamic headspace/purge and trap system.
-
Sorbent tubes (e.g., Tenax TA or a multi-bed sorbent).
-
Headspace vials with appropriate fittings for the DHS system.
-
GC-MS system.
-
This compound standard.
Procedure:
-
Sample Preparation: Prepare the sample in a headspace vial as described in the SHS protocol.
-
Purging:
-
Place the vial in the DHS unit.
-
Purge Gas: Use an inert gas like helium or nitrogen.
-
Purge Flow Rate: Set a flow rate of 40-100 mL/min.
-
Purge Time: Purge for a set time (e.g., 10-15 minutes) to sweep the volatile compounds from the headspace onto the sorbent trap.
-
Sample Temperature: The sample can be heated (e.g., 60-80°C) during the purging process to enhance the release of volatiles.
-
-
Trap Desorption:
-
After purging, the sorbent trap is rapidly heated (e.g., to 250°C) to desorb the trapped analytes.
-
The desorbed analytes are transferred to the GC column via a heated transfer line.
-
-
GC-MS Analysis: The GC-MS parameters can be similar to those described in the SHS protocol. The temperature program may need to be adjusted based on the trapping material and the range of volatiles collected.
-
Data Analysis: Identify and quantify this compound as described previously.
Protocol 3: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Objective: To extract and concentrate this compound from a sample matrix using HS-SPME for GC-MS analysis.
Materials:
-
SPME fiber holder and fibers. For a non-polar compound like this compound, a non-polar fiber such as Polydimethylsiloxane (PDMS) or a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability.[12]
-
Headspace vials with PTFE/silicone septa.
-
Heating and stirring module (optional but recommended).
-
GC-MS system with an SPME-compatible injector liner.
-
This compound standard.
Procedure:
-
Sample Preparation: Prepare the sample in a headspace vial as described in the SHS protocol. The addition of a small magnetic stir bar can facilitate equilibrium.
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions (typically by heating it in the GC injector).
-
Extraction:
-
Place the sample vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).[12]
-
Insert the SPME fiber holder through the vial's septum and expose the fiber to the headspace above the sample. Do not let the fiber touch the sample.
-
Extraction Time: Allow the fiber to be exposed for a predetermined time (e.g., 30 minutes) to allow for the analytes to adsorb onto the fiber coating.[12] Agitation or stirring can reduce the equilibration time.
-
-
Desorption:
-
After extraction, retract the fiber into the needle and withdraw the holder from the vial.
-
Immediately insert the holder into the hot GC injector.
-
Injector Temperature: Set to a temperature sufficient for desorption (e.g., 250°C).
-
Expose the fiber in the injector for a set time (e.g., 2-5 minutes) to ensure complete desorption of the analytes.
-
-
GC-MS Analysis: The GC-MS parameters will be similar to those described in the SHS protocol.
-
Data Analysis: Identify and quantify this compound as described previously.
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters that should be evaluated during method validation for the analysis of this compound using headspace techniques. The actual values will be dependent on the specific matrix, instrumentation, and method optimization.
| Parameter | Static Headspace (SHS) | Dynamic Headspace (DHS) | Headspace SPME (HS-SPME) |
| Limit of Detection (LOD) | ng/g to µg/g range | pg/g to ng/g range | pg/g to ng/g range |
| Limit of Quantitation (LOQ) | ng/g to µg/g range | pg/g to ng/g range | pg/g to ng/g range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Recovery | Matrix dependent | Matrix dependent, generally higher than SHS | Matrix dependent |
| Sample Throughput | High | Moderate | Moderate to High |
| Sensitivity | Good | Excellent | Excellent |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described headspace analysis techniques.
Caption: Static Headspace (SHS) Experimental Workflow.
Caption: Dynamic Headspace (DHS) Experimental Workflow.
Caption: Headspace SPME (HS-SPME) Experimental Workflow.
References
- 1. Headspace GC Sample Preparation: Everything You Need to Know [hplcvials.com]
- 2. azom.com [azom.com]
- 3. Static or Dynamic Headspace Analysis ? | SCION Instruments [scioninstruments.com]
- 4. shu.elsevierpure.com [shu.elsevierpure.com]
- 5. Static vs. Dynamic Headspace GC: Key Differences Explained [hplcvials.com]
- 6. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.uc.edu [journals.uc.edu]
- 9. Decane, 5-methyl- [webbook.nist.gov]
- 10. The Utility of Headspace Grade Solvents for the Analysis of Organic Volatile Impurities [sigmaaldrich.com]
- 11. Basics Of Headspace Sampling in Gas Chromatography - Industry news - News [alwsci.com]
- 12. fda.gov.tw [fda.gov.tw]
Application Note: Chiral Separation of 5-Methyldecane Enantiomers by Gas Chromatography
Introduction
5-Methyldecane is a chiral branched-chain alkane that can be found as a component of insect pheromones and is of interest in chemical ecology and stereoselective synthesis. The stereochemistry of such compounds can be crucial to their biological activity. Consequently, the ability to separate and quantify the individual enantiomers of this compound is essential for research in these fields. This application note details a robust protocol for the chiral separation of (R)- and (S)-5-methyldecane using gas chromatography (GC) with a chiral stationary phase (CSP). Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[1]
Principle of Separation
The enantioselective separation is achieved by utilizing a chiral stationary phase (CSP) within the GC column. These CSPs are typically derivatives of cyclodextrins.[1][2] The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times for the (R)- and (S)-enantiomers, enabling their separation. The choice of the specific cyclodextrin derivative is critical for achieving optimal resolution.
Instrumentation and Consumables
-
Gas Chromatograph: Any standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.
-
Chiral GC Column: A capillary column coated with a derivatized cyclodextrin-based chiral stationary phase is recommended. A commonly used phase for such separations is a derivatized β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: A solution of racemic this compound in a volatile, non-polar solvent such as hexane or pentane.
Experimental Protocol
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in n-hexane.
-
From the stock solution, prepare a working standard of 10 µg/mL by serial dilution in n-hexane.
-
Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.
GC-FID/MS Method
The following parameters provide a starting point for method development and can be optimized to achieve baseline separation.
Table 1: GC-FID/MS Method Parameters
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | Cyclodex-B (or equivalent β-cyclodextrin CSP), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 60 °C, hold for 2 minRamp: 2 °C/min to 120 °CHold: 5 min at 120 °C |
| Detector | FID or MS |
| FID Temperature | 280 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Mass Range (for MS) | m/z 40-200 |
Data Analysis
-
Integrate the peaks corresponding to the two enantiomers of this compound.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the formula:
-
Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
-
-
Calculate the separation factor (α) using the formula:
-
α = k'_2 / k'_1
-
Where k'_1 and k'_2 are the retention factors of the two enantiomers.
-
Expected Results
Under the optimized conditions, baseline separation of the (R)- and (S)-5-methyldecane enantiomers is expected. The following table presents illustrative data for a successful separation.
Table 2: Representative Chromatographic Data
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Separation Factor (α) |
| (R)-5-Methyldecane | 22.5 | 50123 | \multirow{2}{}{> 1.5} | \multirow{2}{}{> 1.1} |
| (S)-5-Methyldecane | 23.1 | 49876 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Method Development and Optimization
-
Chiral Stationary Phase: Screening different cyclodextrin-based CSPs (e.g., α-, β-, γ-cyclodextrin and their derivatives) may be necessary to find the optimal selectivity for this compound.
-
Temperature Program: Adjusting the oven temperature ramp rate can significantly impact the resolution. A slower ramp rate generally improves separation but increases analysis time.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and, consequently, resolution.
Workflow Diagram
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Conclusion
This application note provides a comprehensive protocol for the successful chiral separation of this compound enantiomers using gas chromatography with a cyclodextrin-based chiral stationary phase. The described method is a valuable tool for researchers in chemical ecology, pheromone research, and stereoselective synthesis, enabling the accurate determination of enantiomeric purity and composition. The protocol can be adapted and optimized for similar branched-chain alkanes and other volatile chiral compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyldecane
Welcome to the technical support center for the synthesis of 5-Methyldecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile methods for the synthesis of this compound and other branched alkanes involve the formation of new carbon-carbon bonds. Two highly effective strategies are the Grignard reaction and the Wittig reaction followed by hydrogenation.
-
Grignard Reaction: This route involves the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with a ketone (e.g., 2-hexanone) to form a tertiary alcohol (5-methyl-5-decanol), which is then reduced to the final alkane product.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide (e.g., pentyltriphenylphosphonium bromide) with a ketone (e.g., 2-hexanone) to form an alkene (5-methyl-4-decene). Subsequent hydrogenation of the alkene yields this compound.
Q2: How can I purify the final this compound product?
A2: Purification of this compound, a non-polar hydrocarbon, from reaction byproducts typically involves a combination of techniques. After an initial workup to remove water-soluble impurities, fractional distillation is often the most effective method for separating the desired alkane from other hydrocarbons with different boiling points.[1][2][3][4] Column chromatography using a non-polar stationary phase like silica gel and a non-polar eluent such as hexanes can also be employed for high-purity samples.
Q3: What analytical techniques are suitable for confirming the identity and purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and assessing the purity of this compound.[5][6] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides a unique fragmentation pattern that can confirm the structure of the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure.
Troubleshooting Guides
Grignard Reaction Route
Problem: Low or no yield of the tertiary alcohol (5-methyl-5-decanol).
This is a common issue in Grignard synthesis and can be attributed to several factors. The following troubleshooting guide will help you diagnose and resolve the problem.
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no heat evolution or bubbling upon addition of alkyl halide to magnesium). | Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[7] | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating.[7] Using fresh, shiny magnesium turnings is also recommended.[8] |
| Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched by any moisture in the glassware, solvents, or reagents.[9] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry diethyl ether or THF).[7] | |
| Low yield of alcohol, with recovery of the starting ketone (2-hexanone). | Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, especially with sterically hindered ketones.[10] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a symmetrical alkane (e.g., decane from pentylmagnesium bromide). | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction.[8] | |
| Formation of a significant amount of a secondary alcohol (e.g., 2-hexanol). | Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to an alcohol via a hydride transfer mechanism. | This is less common with primary alkyl Grignard reagents like pentylmagnesium bromide but can be minimized by maintaining low reaction temperatures. |
Problem: Difficulty in reducing the tertiary alcohol to this compound.
Direct reduction of tertiary alcohols to alkanes can be challenging.[11]
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of 5-methyl-5-decanol. | Ineffective Reducing Agent: Some common reducing agents are not effective for the deoxygenation of tertiary alcohols. | A two-step process is often more reliable. First, convert the alcohol to a better leaving group, such as a tosylate or a halide. Then, reduce the resulting compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11] Alternatively, methods like the Barton-McCombie deoxygenation can be employed.[12] |
| Formation of elimination byproducts (alkenes). | Acidic Conditions: Strong acids used in the workup or subsequent steps can promote the dehydration of the tertiary alcohol. | Use milder workup conditions and avoid strong acids if possible. |
Wittig Reaction Route
Problem: Low yield of the alkene (5-methyl-4-decene).
The success of the Wittig reaction depends on the efficient formation of the ylide and its subsequent reaction with the ketone.
| Symptom | Potential Cause | Recommended Solution |
| Low or no ylide formation (no characteristic color change). | Incomplete Deprotonation: The base used may not be strong enough to deprotonate the phosphonium salt. | Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or diethyl ether.[13][14] |
| Moisture: The presence of water will quench the strong base and the ylide. | Ensure all reagents and equipment are scrupulously dry.[15] | |
| Low yield of alkene, with recovery of the starting ketone (2-hexanone). | Steric Hindrance: Ketones, especially hindered ones, can be less reactive towards Wittig reagents.[15][16][17] | Use a more reactive, non-stabilized ylide. Increasing the reaction temperature may also improve the yield, but this can also lead to side reactions. The Horner-Wadsworth-Emmons reaction is a good alternative for hindered ketones.[15] |
| Formation of triphenylphosphine oxide is observed, but no desired alkene. | Ylide Decomposition: The phosphorus ylide may not be stable under the reaction conditions. | Generate the ylide at a low temperature and use it immediately. |
| Difficulty in separating the alkene from triphenylphosphine oxide. | Similar Physical Properties: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to remove due to its polarity and solubility.[18] | Purification can be achieved by column chromatography or by precipitating the triphenylphosphine oxide from a non-polar solvent. |
Experimental Protocols
Method 1: Grignard Reaction Route
This protocol outlines the synthesis of this compound starting from 1-bromopentane and 2-hexanone.
Step 1: Synthesis of 5-methyl-5-decanol
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromopentane (1.0 eq.) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopentane solution to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[19]
-
-
Reaction with 2-Hexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-hexanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-hexanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and crushed ice.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 5-methyl-5-decanol.
-
Step 2: Reduction of 5-methyl-5-decanol to this compound
-
Conversion to 5-chloro-5-methyldecane:
-
Dissolve the crude 5-methyl-5-decanol in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.1 eq.).
-
Stir the reaction at room temperature until the conversion is complete (monitor by TLC).
-
-
Reduction to this compound:
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous diethyl ether or THF.
-
Cool the LiAlH₄ suspension to 0 °C.
-
Slowly add a solution of the crude 5-chloro-5-methyldecane in the same solvent.
-
After the addition, stir the reaction at room temperature or gentle reflux until complete.
-
Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solids and wash with ether.
-
Dry the organic layer and remove the solvent to obtain crude this compound.
-
-
Purification:
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Method 2: Wittig Reaction Route
This protocol describes the synthesis of this compound from 1-bromopentane and 2-hexanone via a Wittig reaction and subsequent hydrogenation.
Step 1: Synthesis of 5-methyl-4-decene
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in a suitable solvent like toluene.
-
Add 1-bromopentane (1.0 eq.) and heat the mixture to reflux for several hours until a white precipitate (pentyltriphenylphosphonium bromide) forms.
-
Cool the mixture and collect the phosphonium salt by filtration. Wash with cold ether and dry.
-
-
Wittig Reaction:
-
Suspend the pentyltriphenylphosphonium bromide (1.0 eq.) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C or below and add a strong base like n-butyllithium (1.0 eq.) dropwise. A color change (typically to orange or red) indicates the formation of the ylide.
-
Stir the ylide solution for about 30 minutes.
-
Add a solution of 2-hexanone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction with water.
-
Extract the product with a non-polar solvent like pentane or hexane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent. The crude product will contain triphenylphosphine oxide.
-
Step 2: Hydrogenation of 5-methyl-4-decene
-
Hydrogenation:
-
Dissolve the crude 5-methyl-4-decene in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitor by TLC or GC).
-
-
Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation.
-
Data Presentation
Table 1: Representative Yields for a Grignard Reaction Synthesis of a Tertiary Alcohol Analogous to 5-methyl-5-decanol.
| Starting Ketone | Grignard Reagent | Product | Reported Yield (%) |
| 2-Pentanone | Propylmagnesium bromide | 3-Methyl-3-hexanol | ~70-85% |
| 3-Heptanone | Ethylmagnesium bromide | 4-Ethyl-4-heptanol | ~80-90% |
| Cyclohexanone | Methylmagnesium bromide | 1-Methylcyclohexanol | ~85-95% |
Note: Yields are highly dependent on reaction conditions and the purity of reagents.
Table 2: Representative Yields for a Wittig Reaction and Subsequent Hydrogenation.
| Carbonyl Compound | Phosphorus Ylide | Alkene Intermediate | Alkene Yield (%) | Final Alkane | Hydrogenation Yield (%) |
| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | ~80-90% | Methylcyclohexane | >95% |
| Benzaldehyde | Ethyltriphenylphosphorane | 1-Phenyl-1-propene | ~75-85% | Propylbenzene | >95% |
| 2-Heptanone | Propyltriphenylphosphorane | 4-Methyl-3-decene | ~60-75% | 4-Methyldecane | >95% |
Note: Yields can vary based on the stability of the ylide and steric hindrance of the ketone.[15][16]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting decision tree for low yield in the Grignard reaction step.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chemrevise.org [chemrevise.org]
- 3. solubility alkanes boiling points methane hydrate methane clathrate Theory of fractional distillation condensation of crude petroleum oil boiling point intermolecular bonding forces advanced A level organic chemistry revision notes [docbrown.info]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studylib.net [studylib.net]
- 11. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 12. catalysis - Is there a catalyst that will reduce an alcohol to an alkane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdn1.byjus.com [cdn1.byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Crude 5-Methyldecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Methyldecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: Crude this compound synthesized using a Grignard reagent can contain several impurities. These typically include unreacted starting materials such as alkyl halides, residual magnesium, and byproducts like biphenyl (if aryl halides are used as precursors).[1] The presence of water or other protic solvents during the reaction can also lead to the formation of alkanes through the protonation of the Grignard reagent.[2][3]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the required purity and the scale of the operation.
-
Fractional Distillation: This is a robust method for large-scale purification and for separating components with different boiling points.[4][5][6] For this compound, which has a boiling point of approximately 188-189°C, fractional distillation can effectively remove impurities with significantly different boiling points.
-
Preparative Gas Chromatography (Prep-GC): For achieving very high purity (>99.5%), preparative GC is the method of choice. It offers excellent separation of isomers and closely boiling impurities.[7][8]
-
Adsorptive Purification: This technique can be used to remove specific polar impurities or to separate branched and linear alkanes.[9][10][11]
Q3: How can I analyze the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of this compound.[12] It allows for the separation of individual components in the sample and their identification based on their mass spectra. A non-polar capillary column is typically used for the analysis of hydrocarbons.[13][14]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat source. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second).- Ensure a stable heat source and insulate the distillation column to maintain a proper temperature gradient. |
| Bumping or Violent Boiling | - Uneven heating.- Absence of boiling chips or a stir bar. | - Use a heating mantle for uniform heating.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Flooding of the Column | - Excessive heating rate. | - Reduce the heating rate to allow the condensed vapor (reflux) to return to the distilling flask without obstructing the rising vapor. |
| No Distillate Collection | - Thermometer bulb placed incorrectly.- Leaks in the system.- Insufficient heating. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints for proper sealing.- Gradually increase the heating mantle temperature. |
Preparative Gas Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | - Inappropriate column or temperature program.- Overloading the column. | - Optimize the temperature program (e.g., use a slower ramp rate).- Select a column with a suitable stationary phase for alkane separation.- Reduce the injection volume. |
| Low Recovery of Purified Compound | - Inefficient trapping of the eluent.- Decomposition of the compound at high temperatures. | - Ensure the trapping system is sufficiently cold (e.g., using a cold finger with liquid nitrogen or a suitable cryogen).- Optimize the injector and detector temperatures to prevent thermal degradation. |
| Contamination of Collected Fractions | - Carryover from previous injections.- Leaks in the collection system. | - Bake out the column and injector between runs.- Ensure all connections in the collection system are secure. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Fractional Distillation
This protocol describes the purification of crude this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. A condensation ring should slowly ascend the column.
-
Adjust the heating to maintain a steady distillation rate of 1-2 drops per second.
-
Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks based on the boiling point ranges. The main fraction of this compound should be collected at approximately 188-189°C at atmospheric pressure.
-
For impurities with boiling points close to that of this compound, performing the distillation under reduced pressure (vacuum distillation) can improve separation.[15]
-
Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the purity analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-1 or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).[14]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/minute.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by calculating the peak area percentage.
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. study.com [study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sfec-carbone.org [sfec-carbone.org]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. uoguelph.ca [uoguelph.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
Overcoming co-elution issues in 5-Methyldecane GC analysis
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming co-elution issues encountered during the GC analysis of 5-Methyldecane.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific co-elution problems with this compound.
Issue: Poor Resolution and Peak Co-elution Involving this compound
Question: My chromatogram shows poor separation between this compound and an adjacent peak, resulting in significant overlap. How can I improve the resolution?
Answer:
Co-elution in the analysis of branched alkanes like this compound is a common challenge, often arising from the presence of isomers or other compounds with very similar boiling points and polarities.[1] A systematic optimization of your GC method parameters is the most effective approach to resolve this issue. Below is a summary of troubleshooting steps and a detailed workflow.
Summary of Troubleshooting Strategies
The following table outlines key GC parameters that can be modified to improve peak resolution. Start with optimizing the temperature program, as it often has the most significant impact on separation.[2]
| Parameter | Standard Condition | Modified Condition for Higher Resolution | Expected Outcome |
| Oven Temperature Program | Ramp Rate: 10°C/min | Ramp Rate: 2-5°C/min | Increases interaction time with the stationary phase, enhancing separation of closely eluting compounds.[3][4] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID column) | Optimize for maximum efficiency (e.g., lower flow rate) | Reduces peak broadening and improves resolution.[1] |
| GC Column Dimensions | Length: 30 m, ID: 0.25 mm | Length: 60 m, ID: 0.18 mm | Increases the number of theoretical plates, leading to a significant improvement in resolving power.[5] |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Mid-polar (e.g., 5% phenyl-95% dimethylpolysiloxane) | Alters selectivity, which can change the elution order and resolve compounds not separable by boiling point alone.[6] |
| Sample Preparation | Dilution in a non-polar solvent (e.g., hexane) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Removes interfering matrix components that may be co-eluting with the analyte of interest.[7][8] |
Troubleshooting Workflow
The logical workflow below outlines the steps to diagnose and resolve the co-elution issue. Start by confirming the problem, then proceed with method optimization.
Caption: A troubleshooting workflow for resolving co-elution in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution in the GC analysis of alkanes like this compound?
Co-elution in alkane analysis is primarily caused by:
-
Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[1] For non-polar alkanes, separation is mainly based on boiling points. If two compounds have very similar boiling points, a standard non-polar column may not resolve them.[5]
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate compounds with close elution times. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1][5]
-
Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can reduce separation efficiency, leading to peak broadening and co-elution.[1]
Q2: How can I confirm that a distorted peak is due to co-elution?
The best way to confirm co-elution is by using a mass spectrometry (MS) detector.[4] By examining the mass spectrum across the peak from the leading edge to the tailing edge, you can determine if more than one compound is present. If the mass spectrum changes, the peak is not pure.[4] Another method is to inject a pure standard of this compound to compare its peak shape and retention time with your sample under the same conditions.[4]
Q3: When should I choose a different GC column?
You should consider changing your GC column if you are unable to achieve adequate resolution after thoroughly optimizing the temperature program and carrier gas flow rate.[1] Consider these changes:
-
Increase Column Length: Doubling the column length can increase resolution by about 40%. For example, moving from a 30 m to a 60 m column can separate difficult peaks.[5]
-
Decrease Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can significantly improve resolution.[5]
-
Change Stationary Phase: If boiling point-based separation on a non-polar column is insufficient, switching to a slightly more polar phase (like a 5% phenyl-95% dimethylpolysiloxane) can alter selectivity and may resolve the co-eluting pair.[6]
Q4: How does temperature programming improve the separation of alkanes?
Temperature programming is essential for analyzing samples containing compounds with a wide range of boiling points.[2] It allows for the efficient separation of both volatile and less volatile compounds in a single run. A gradual increase in temperature decreases the retention times of later-eluting compounds, keeping their peaks sharp and preventing excessive peak broadening.[2] For closely eluting compounds like isomers, a slower temperature ramp rate increases the time they spend interacting with the stationary phase, which enhances resolution.[4]
Experimental Protocols
Protocol 1: Standard GC Method for Alkane Analysis
This protocol provides a starting point for the general analysis of C10-C20 alkanes.
-
Sample Preparation:
-
Accurately prepare a 10-100 µg/mL solution of the alkane sample in a non-polar solvent such as hexane or heptane.[5]
-
-
GC Instrument Parameters:
-
GC System: Agilent 7890 or equivalent with Flame Ionization Detector (FID).
-
Column: Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Program:
-
Detector (FID): Temperature at 320°C.[5]
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram using appropriate data collection software.
-
Protocol 2: Modified GC Method for Resolving this compound Co-elution
This protocol is designed to improve the separation of this compound from a closely eluting isomer.
-
Sample Preparation:
-
Prepare sample as described in Protocol 1.
-
-
GC Instrument Parameters:
-
GC System and Column: Same as Protocol 1.
-
Injector: Same as Protocol 1.
-
Carrier Gas: Helium, optimize flow rate to 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Modified Ramp: 3°C/min to 150°C. (This slower ramp enhances separation in the elution range of C11 alkanes).
-
Second Ramp: Increase to 20°C/min to 300°C to quickly elute heavier components.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Detector (FID): Same as Protocol 1.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram and compare the resolution of this compound with the standard method.
-
GC Parameter Relationships
The following diagram illustrates how key GC parameters influence the three factors of the fundamental resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k).
Caption: Relationship between GC parameters and chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. iltusa.com [iltusa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Stability and degradation of 5-Methyldecane in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-methyldecane. Given its high stability as a branched-chain alkane, this guide focuses on practical handling, storage, and solubility considerations rather than degradation, which is not typically observed under standard laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
This compound is a saturated alkane, making it a highly stable and chemically inert compound. It is not expected to degrade or react with common laboratory solvents such as hexane, ethanol, methanol, or dichloromethane under ambient storage and experimental conditions. Its stability is a key characteristic of its chemical class.
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored in tightly sealed containers to prevent evaporation of the solvent, especially if volatile solvents like hexane or dichloromethane are used. For long-term storage, it is recommended to store solutions at a cool and consistent temperature, such as in a refrigerator (2-8 °C), to minimize any potential for slow, long-term oxidative processes, although these are generally not a significant concern.
Q3: I am observing a change in the concentration of my this compound solution over time. What could be the cause?
Given the high stability of this compound, a change in concentration is most likely due to physical factors rather than chemical degradation. The primary cause is often solvent evaporation from a container that is not properly sealed. Ensure your storage vials have tight-fitting caps with appropriate liners.
Q4: Is this compound susceptible to microbial degradation?
While some microorganisms are capable of degrading alkanes, this is typically a slow process that requires specific environmental conditions and microbial strains. In a typical sterile laboratory setting, microbial degradation of this compound is highly unlikely to be a factor in the short to medium term. To mitigate this risk in long-term studies or under non-sterile conditions, sterile filtration of the solution and storage in a sterile container can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in GC analysis) | 1. Solvent Evaporation: The container may not be properly sealed, leading to an increase in the concentration of the non-volatile this compound. 2. Incomplete Solubilization: The this compound may not be fully dissolved in the chosen solvent, leading to a non-homogenous solution. | 1. Use vials with high-quality, tight-fitting septa or caps. Minimize the headspace in the vial. Prepare fresh dilutions from a stock solution for each experiment. 2. Ensure the chosen solvent is appropriate for the desired concentration. Use gentle agitation or sonication to aid dissolution. Visually inspect the solution for any undissolved droplets or phases. |
| Phase separation observed in the solution | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent, particularly in more polar solvents. | 1. Consult solubility data to ensure you are working within the solubility limits. 2. Consider using a more non-polar solvent (e.g., hexane, heptane) where this compound will have higher solubility. 3. If a mixed solvent system is required, carefully optimize the solvent ratios. |
| Appearance of unexpected peaks in analytical chromatogram | Contamination: The solvent, glassware, or handling procedure may have introduced contaminants. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Run a solvent blank on your analytical instrument to identify any background contaminants. 3. Ensure proper sample handling techniques to avoid cross-contamination. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 190.5 °C |
| Melting Point | -61.2 °C |
| Density | 0.748 g/cm³ at 20 °C |
| Vapor Pressure | 0.4 mmHg at 25 °C |
Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Methanol | Sparingly Soluble |
| Hexane | Miscible |
| Heptane | Miscible |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Toluene | Miscible |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
Experimental Protocols
Protocol: Preparation and Verification of a this compound Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound and verifying its concentration using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Materials:
-
This compound (high purity grade)
-
Hexane (or other suitable non-polar solvent, HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Analytical balance
-
GC-FID system
2. Procedure:
-
Stock Solution Preparation (e.g., 1000 ppm):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of hexane to dissolve the this compound.
-
Once dissolved, fill the flask to the mark with hexane.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Working Standard Preparation (e.g., 10 ppm):
-
Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with hexane.
-
Cap and invert to mix thoroughly.
-
-
Concentration Verification (GC-FID):
-
Set up the GC-FID with a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5).
-
Establish an appropriate temperature program to elute this compound.
-
Inject a known volume (e.g., 1 µL) of the working standard.
-
Record the peak area of the this compound peak.
-
Compare the peak area with a previously established calibration curve to verify the concentration.
-
Visualizations
Caption: Experimental workflow for preparing and verifying a this compound solution.
Caption: Troubleshooting logic for inconsistent analytical results with this compound solutions.
Technical Support Center: Analysis of 5-Methyldecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 5-methyldecane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these components on the analytical signal of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration. For a volatile hydrocarbon like this compound, which is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can arise from co-eluting compounds that affect its volatilization in the injector or its ionization in the mass spectrometer source. This can compromise the accuracy, precision, and sensitivity of the analysis.
Q2: What are the common sample matrices for this compound analysis and their potential interferences?
A2: this compound can be analyzed in a variety of matrices, each presenting unique challenges:
-
Environmental Samples (e.g., soil, water): These matrices can contain a complex mixture of organic and inorganic compounds, including other hydrocarbons, humic acids, and salts, which can interfere with the analysis.
-
Petroleum Products (e.g., crude oil, fuels): These are highly complex hydrocarbon mixtures. The primary challenge is separating this compound from structurally similar isomers and other hydrocarbons that may co-elute.
-
Biological Samples (e.g., blood, tissue): These matrices are rich in proteins, lipids, and other endogenous molecules that can cause significant matrix effects and contaminate the analytical instrument.
Q3: I am observing inconsistent peak areas for my this compound standards. Could this be due to matrix effects?
A3: Yes, inconsistent peak areas, even for calibration standards, can be a strong indicator of matrix effects, particularly the "matrix-induced chromatographic response enhancement" often seen in GC analysis.[1][2] This phenomenon can occur when active sites in the GC inlet or column liner are masked by matrix components, leading to a more efficient transfer of the analyte to the column and a subsequent enhancement of the signal.[3] If the composition of the matrix varies between samples, this enhancement effect will be inconsistent, leading to poor reproducibility.
Q4: How can I detect the presence of matrix effects in my this compound analysis?
A4: Several methods can be used to assess matrix effects:
-
Post-Extraction Spike: A known amount of this compound is added to a blank matrix extract and a pure solvent. The peak area in the matrix extract is then compared to the peak area in the pure solvent. A significant difference indicates the presence of matrix effects.
-
Comparison of Calibration Curves: Calibration curves prepared in a pure solvent and in a blank matrix extract are compared. A difference in the slopes of the two curves suggests matrix effects.
-
Use of an Internal Standard: An internal standard (ideally a stable isotope-labeled version of this compound) is added to all samples and standards. If the ratio of the analyte peak area to the internal standard peak area is inconsistent across different matrices, it points to matrix effects that are not being fully compensated for.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause: Active sites in the GC system or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps:
-
GC System Inertness:
-
Deactivate the GC inlet liner with a silylating agent.
-
Use a guard column to protect the analytical column from non-volatile matrix components.
-
Trim the front end of the analytical column.
-
-
Solvent Effect:
-
Ensure the sample solvent is compatible with the GC column stationary phase.
-
If possible, dissolve the final extract in a solvent that is weaker than the mobile phase at the initial oven temperature.
-
Issue 2: Low Recovery of this compound
Possible Cause: Inefficient extraction from the sample matrix or ion suppression in the MS source.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Evaluate different extraction techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Headspace analysis).
-
Adjust the pH of the sample to ensure this compound is in a neutral, extractable form.
-
Increase the extraction time or use a more efficient extraction solvent.
-
-
Mitigate Ion Suppression:
-
Dilute the sample extract to reduce the concentration of interfering matrix components.[4]
-
Improve chromatographic separation to resolve this compound from co-eluting interferences.
-
Use a stable isotope-labeled internal standard to compensate for signal loss.
-
Issue 3: High Signal Variability and Poor Reproducibility
Possible Cause: Inconsistent matrix-induced signal enhancement or non-homogenous samples.
Troubleshooting Steps:
-
Address Matrix Enhancement:
-
Use matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the samples.
-
Employ the standard addition method, where known amounts of this compound are added to the actual samples.
-
-
Improve Sample Homogeneity:
-
Ensure thorough mixing and homogenization of the sample before extraction.
-
For solid samples, consider increasing the sample size to obtain a more representative aliquot.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is suitable for the extraction and concentration of this compound from aqueous matrices.
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
n-Hexane (GC grade)
-
Nitrogen gas for evaporation
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 x 1 mL of n-hexane into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Biological Fluids
This protocol is designed for the extraction of this compound from plasma or serum.
-
Materials:
-
Acetonitrile (HPLC grade)
-
n-Hexane (GC grade)
-
Centrifuge
-
-
Procedure:
-
Protein Precipitation: To 1 mL of the biological fluid in a glass tube, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 3 mL of n-hexane and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis.
-
Data Presentation
The following tables provide illustrative data on the recovery and matrix effects observed for this compound using different sample preparation methods.
Table 1: Recovery of this compound from Spiked Water Samples
| Extraction Method | Mean Recovery (%) | % Relative Standard Deviation (RSD) |
| Solid-Phase Extraction (SPE) | 92.5 | 4.8 |
| Liquid-Liquid Extraction (LLE) | 85.2 | 6.3 |
| Headspace-SPME | 95.1 | 3.5 |
Data are for illustrative purposes and represent typical performance.
Table 2: Matrix Effect Evaluation in Different Sample Matrices
| Matrix | Sample Preparation | Matrix Effect (%) |
| River Water | SPE | -8.5 (Suppression) |
| Human Plasma | LLE | -15.2 (Suppression) |
| Diesel Fuel (1:100 dilution) | Direct Injection | +25.8 (Enhancement) |
Matrix Effect (%) = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100. Data are for illustrative purposes.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Sample Preparation Method Selection Guide
Caption: Decision tree for choosing an appropriate sample preparation technique.
References
Technical Support Center: Optimizing Injection Parameters for 5-Methyldecane in Gas Chromatography (GC)
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of 5-methyldecane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the GC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing poor peak shapes (e.g., tailing or fronting) for this compound. What are the likely causes and how can I fix this?
A1: Poor peak shapes for non-polar compounds like this compound often stem from issues within the injection port or the column.
-
Potential Causes & Solutions:
-
Activity in the Inlet or Column: Active sites (e.g., silanol groups) in the liner or at the head of the column can interact with analytes, causing peak tailing.[1][2]
-
Improper Column Installation: An incorrectly cut or positioned column in the inlet can lead to distorted peak shapes.[1][2]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height within the inlet, as specified by your instrument's manufacturer.[1]
-
-
Inappropriate Initial Oven Temperature: If using splitless injection, an initial oven temperature that is too high can cause peak splitting or broadening.[1]
-
Solution: The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and peak focusing.[1]
-
-
Leaks: Leaks in the injector can lead to poor peak shapes.[3]
-
Solution: Perform a leak check of the injector system, including the septum and fittings.[3]
-
-
Q2: My this compound peak is very small, indicating low sensitivity. How can I increase the signal response?
A2: Low sensitivity can be addressed by adjusting the injection technique and ensuring the entire sample is transferred to the column.
-
Potential Causes & Solutions:
-
High Split Ratio: If you are using a split injection, a high split ratio will vent a significant portion of your sample, reducing the amount that reaches the detector.[4][5]
-
Injector Temperature Too Low: A low injector temperature may not fully vaporize the this compound, leading to incomplete transfer to the column.
-
Solution: Increase the injector temperature. A starting point for branched alkanes is often around 250°C.[8]
-
-
Leaks: A leak in the injection port can result in sample loss.[3]
-
Solution: Check for and repair any leaks in the system.[3]
-
-
Q3: I am concerned about sample discrimination, especially if analyzing this compound in a mixture with other hydrocarbons. How can I minimize this?
A3: Sample discrimination occurs when the composition of the sample introduced to the column does not accurately represent the original sample, often affecting higher boiling point compounds.[9]
-
Potential Causes & Solutions:
-
Inappropriate Injector Temperature: An injector temperature that is too low can cause higher-boiling compounds to be transferred less efficiently than more volatile ones.[9]
-
Injection Technique: The injection speed and method can contribute to discrimination.
-
Solution: Use a fast injection speed to minimize the time the syringe needle spends in the hot injector. Consider using an autosampler for better reproducibility. Using a liner with glass wool can also help to reduce inlet discrimination by providing a larger surface area for vaporization.[11]
-
-
Choice of Injection Mode: Split injections are more prone to discrimination than splitless or on-column injections.[12]
-
Solution: If discrimination is a significant concern, on-column injection is the best technique to minimize it, as it introduces the entire sample directly onto the column without vaporization in a hot inlet.[9] However, this technique has its own set of challenges. For many applications, optimizing a splitless injection is a practical alternative.
-
-
Quantitative Data Presentation: Injection Parameter Recommendations
The following table summarizes recommended starting parameters for the GC analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Considerations |
| Injector Type | Split/Splitless | Offers flexibility for both high concentration and trace analysis.[4] |
| Injector Temperature | 250°C - 300°C | Should be high enough to ensure complete vaporization of this compound and other components in the sample to avoid discrimination.[8][10] |
| Injection Mode | Split or Splitless | Split: Use for concentrated samples to avoid column overload. A starting split ratio of 50:1 is common.[4][8] Splitless: Ideal for trace analysis to maximize sensitivity.[4][6][7] |
| Splitless Hold Time | 0.5 - 1.5 minutes | This is the time the split vent remains closed to allow for sample transfer to the column. It should be long enough for efficient transfer but not so long that it causes excessive peak broadening.[6][13] |
| Carrier Gas | Helium or Hydrogen | Helium is a safe and efficient choice.[14] Hydrogen can provide faster analysis times but is flammable.[14] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min | Operating at the optimal linear velocity for your column will maximize separation efficiency.[8][15] |
| Injection Volume | 1 µL | A common starting point. This may need to be adjusted based on sample concentration and liner volume to prevent backflash.[16] |
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing GC injection parameters for this compound.
Protocol 1: General GC Method for this compound Analysis
-
Sample Preparation: Dissolve the this compound sample in a non-polar solvent such as hexane or heptane. A starting concentration in the range of 100-1000 µg/mL is often appropriate.[8]
-
GC Instrument Setup:
-
Column: A non-polar stationary phase, such as 100% dimethylpolysiloxane, is recommended for separating non-polar compounds like branched alkanes based on their boiling points.[8]
-
Injector: Set up a split/splitless injector with the parameters from the table above as a starting point.
-
Carrier Gas: Use Helium at a constant flow rate of 1.5 mL/min.[8]
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.[8]
-
-
Detector (FID): Set the temperature to 320°C.[8]
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Acquire the data and analyze the resulting chromatogram.
-
Protocol 2: Optimizing Injector Temperature to Minimize Discrimination
-
Prepare a Standard Mixture: Create a mixture of n-alkanes with a range of boiling points, including a compound with a boiling point similar to this compound (boiling point of this compound is approximately 189°C).
-
Set Initial GC Conditions: Use the general method described in Protocol 1, starting with an injector temperature of 200°C.
-
Perform a Series of Injections: Inject the standard mixture multiple times, increasing the injector temperature in 25°C increments for each run (e.g., 200°C, 225°C, 250°C, 275°C, 300°C).[9]
-
Analyze the Results: Compare the peak areas of the later-eluting, higher-boiling components across the different temperature runs. An increase in the relative peak area of these compounds as the temperature increases indicates that the lower temperatures were causing discrimination.[9]
-
Select Optimal Temperature: Choose the lowest injector temperature that provides a stable and maximized response for the highest-boiling compounds in your mixture, ensuring you are not unnecessarily heating thermally labile compounds if they are present.
Visualizations: Workflows and Logical Relationships
Below are diagrams created using the DOT language to visualize key experimental and troubleshooting workflows.
Caption: Troubleshooting workflow for poor peak shape in GC analysis.
Caption: Decision diagram for selecting the appropriate GC injection mode.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. restek.com [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. adkllabs.com.au [adkllabs.com.au]
- 10. agilent.com [agilent.com]
- 11. Reducing GC Inlet Discrimination | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences [glsciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
Common impurities in commercially available 5-Methyldecane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available 5-Methyldecane.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: The purity of commercially available this compound can vary among suppliers. It is common to find grades with purities ranging from 85.0% to as high as 99.8%[1]. For applications sensitive to impurities, it is crucial to obtain a certificate of analysis (CoA) from the supplier that specifies the purity and the identity and quantity of any detected impurities.
Q2: What are the most common types of impurities found in commercial this compound?
A2: The most common impurities are typically other isomers of methyldecane, unreacted starting materials from the synthesis process, and residual solvents. The specific impurities and their concentrations will depend on the synthetic route and the purification methods employed by the manufacturer.
Q3: How can I assess the purity of my this compound sample?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. High-performance liquid chromatography (HPLC) is generally not suitable for analyzing non-polar alkanes.
Q4: Can isomeric impurities affect my experimental results?
A4: Yes, isomeric impurities can significantly impact physical and chemical properties. Branched alkanes, for instance, generally have lower boiling points than their straight-chain counterparts[2]. The presence of different isomers can affect reaction kinetics, product distribution, and the accuracy of physical property measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and use of this compound.
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
| Potential Cause | Troubleshooting Steps |
| Contamination from the GC system | - Run a blank solvent injection to check for system contamination. - Ensure the syringe, injection port liner, and septum are clean and replaced regularly. - Check for bleed from the GC column, which can appear as a rising baseline or discrete peaks at high temperatures. |
| Presence of Isomeric Impurities | - Compare the retention times of the unexpected peaks with those of known methyldecane isomer standards (e.g., 2-methyldecane, 3-methyldecane, 4-methyldecane). - Utilize a high-resolution capillary GC column to achieve better separation of isomers. - If using GC-MS, analyze the mass spectra of the impurity peaks to identify their structures. |
| Residual Solvents or Starting Materials | - Review the synthesis information provided by the supplier to identify potential residual solvents or starting materials. - If possible, obtain a sample of the suspected solvent or starting material and inject it into the GC to confirm its retention time. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Variability in Purity Between Batches | - Always request a lot-specific certificate of analysis (CoA) from the supplier for each new batch of this compound. - Perform an in-house purity check using a validated GC method upon receiving a new batch. |
| Degradation of the Sample | - Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. - Although alkanes are generally stable, prolonged exposure to heat or light could potentially lead to slow degradation. |
| Reaction with Impurities | - If your experiment is sensitive to certain functional groups, ensure that impurities containing these groups (e.g., residual alcohols or alkyl halides from synthesis) are not present at levels that could interfere with your reaction. |
Common Impurities and Data Presentation
The following table summarizes potential impurities in commercially available this compound based on common synthesis routes. The concentration ranges are estimates and can vary significantly between suppliers and batches.
| Impurity Class | Specific Examples | Typical Concentration Range (%) | Potential Origin |
| Isomeric Impurities | 2-Methyldecane, 3-Methyldecane, 4-Methyldecane, Other branched C11 alkanes | 0.1 - 15 | Side reactions during synthesis (e.g., isomerization during catalytic reforming or Grignard reactions). |
| Unreacted Starting Materials | Alkenes (e.g., decenes), Alkyl halides (e.g., bromopentane, bromohexane) | < 0.1 - 2 | Incomplete reaction during synthesis (e.g., incomplete hydrogenation of alkenes or coupling in Grignard reactions). |
| Solvents | Hexane, Heptane, Diethyl ether, Tetrahydrofuran (THF) | < 0.5 | Residual solvents from the synthesis and purification steps. |
| Byproducts from Synthesis | Higher molecular weight alkanes (e.g., from Wurtz coupling side reactions in Grignard synthesis), Alcohols (if Grignard reagents react with water) | < 1 | Side reactions specific to the synthetic method used. |
Experimental Protocols
Key Experiment: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for determining the purity of this compound and identifying potential impurities.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or pentane.
-
For quantitative analysis, prepare a series of calibration standards of a certified this compound reference standard at known concentrations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and comparison with a reference standard.
-
Determine the purity by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and, if possible, by comparing their retention times with known standards.
-
For quantitative analysis, construct a calibration curve from the standards and determine the concentration of this compound and any identified impurities in the sample.
Visualizations
Caption: Origin of common impurities in this compound.
Caption: Workflow for identifying unknown GC peaks.
References
Troubleshooting low signal intensity for 5-Methyldecane in MS
Technical Support Center: Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to mass spectrometry (MS) analysis, with a specific focus on challenges such as low signal intensity for nonpolar compounds like 5-Methyldecane.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak for this compound very weak or absent in my electron ionization (EI) mass spectrum?
A1: It is characteristic for branched alkanes like this compound to exhibit a weak or entirely absent molecular ion peak in EI-MS.[1][2][3] This is due to the high instability of the molecular ion, which readily undergoes fragmentation.[4] The branching point in this compound creates a site where fragmentation can lead to the formation of more stable secondary carbocations, making this process highly favorable.[1][3] The intensity of the molecular ion peak for alkanes also tends to decrease as the degree of branching increases.[5]
Q2: What are the expected major fragment ions for this compound in EI-MS?
A2: The fragmentation of this compound is driven by the formation of the most stable carbocations. Cleavage will occur at the C-C bonds adjacent to the branch point. The most likely fragmentation pathways involve the loss of alkyl radicals to form stable secondary carbocations. The loss of the largest alkyl fragment at the branch site is often favored.[3] For this compound (molecular weight 156.31 g/mol ), you can expect to see prominent peaks corresponding to the loss of butyl and pentyl radicals.
Q3: I am observing a high background signal in my chromatogram. What could be the cause?
A3: A high background signal, or "column bleed," can obscure peaks, especially for low-concentration analytes.[6] This can be caused by the degradation of the stationary phase of the GC column, particularly at elevated temperatures.[7] Other sources of contamination include contaminated carrier gas, injector contamination, or impurities in the sample.[7]
Q4: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis?
A4: LC-MS is generally not the preferred method for analyzing small, nonpolar, and volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for such analytes.[8] If LC-MS must be used, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) would be more appropriate ionization techniques than Electrospray Ionization (ESI), as they are more effective for less polar compounds.[9][10]
Troubleshooting Guide: Low Signal Intensity for this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the MS analysis of this compound.
Problem: Weak or No Signal Detected
Possible Cause 1: Inherent Molecular Properties
-
Explanation: As a branched alkane, this compound is prone to extensive fragmentation, resulting in a naturally low abundance of the molecular ion.[1][2][3]
-
Solution:
-
Focus on identifying the characteristic fragment ions rather than the molecular ion. The base peak will likely correspond to the most stable carbocation formed.
-
Consider using a "softer" ionization technique, such as Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI), which can reduce fragmentation and potentially yield a more abundant [M+H]⁺ or [M-H]⁺ ion.[11]
-
Possible Cause 2: Suboptimal GC-MS Parameters
-
Explanation: The settings of your Gas Chromatograph and Mass Spectrometer can significantly impact signal intensity.
-
Solutions:
-
Injector Temperature: Ensure the injector temperature is adequate to volatilize this compound without causing thermal degradation. A typical starting point is 250 °C.
-
GC Column: Use a non-polar capillary column appropriate for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane).[12] Ensure the column is in good condition and not suffering from excessive bleed.[6][7]
-
Oven Temperature Program: Optimize the temperature program to ensure good chromatographic peak shape. A slow ramp rate can improve separation but may lead to broader peaks.
-
Ion Source Temperature: The ion source temperature affects the degree of fragmentation. A lower temperature may slightly increase the molecular ion abundance, but it can also reduce overall ionization efficiency. Typical EI source temperatures are around 230 °C.[12]
-
Electron Energy: The standard electron energy for EI is 70 eV. Lowering this can sometimes reduce fragmentation but will also significantly decrease overall sensitivity.
-
Possible Cause 3: System Contamination or Leaks
-
Explanation: Contamination in the injector, column, or ion source can lead to a high baseline and suppress the signal of your analyte. Leaks in the system can reduce the number of ions reaching the detector.
-
Solutions:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas supply to the MS.
-
Clean the Ion Source: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.
-
Bake Out the Column: Condition the GC column at a high temperature (as per the manufacturer's recommendation) to remove contaminants.[7]
-
Run Blanks: Inject a solvent blank to check for "ghost peaks" or a high baseline that would indicate contamination.[7][13]
-
Possible Cause 4: Sample Preparation Issues
-
Explanation: The concentration of your sample may be too low, or there may be matrix effects from other components in the sample that are suppressing the ionization of this compound.
-
Solutions:
-
Concentrate the Sample: If the concentration is too low, consider concentrating your sample before injection.
-
Sample Clean-up: If you suspect matrix effects, use a sample clean-up technique like Solid Phase Extraction (SPE) to remove interfering compounds.
-
Use an Internal Standard: An internal standard can help to normalize the signal and account for variations in injection volume and matrix effects.
-
Data Presentation
Table 1: Predicted Electron Ionization (EI) Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin of Fragment | Relative Intensity |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion | Very Low to Absent |
| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) | Moderate |
| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) | High |
| 85 | [C₆H₁₃]⁺ | Loss of a pentyl radical (•C₅H₁₁) | High |
| 71 | [C₅H₁₁]⁺ | Pentyl carbocation | Prominent |
| 57 | [C₄H₉]⁺ | Butyl carbocation | Prominent |
| 43 | [C₃H₇]⁺ | Propyl carbocation | Prominent |
Note: Relative intensities are predictions based on general fragmentation rules for branched alkanes. The base peak will be one of the most stable carbocations.
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using a standard GC-MS system with an EI source.
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in a volatile, non-polar solvent such as hexane or heptane to a concentration of approximately 1-10 µg/mL.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/Splitless injector in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: Set a solvent delay to prevent the filament from turning on during the elution of the solvent peak (e.g., 3 minutes).
-
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Fragmentation Pathway of this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
References
- 1. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. cernobioscience.com [cernobioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Enhancing the Resolution of 5-Methyldecane Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of 5-methyldecane and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers?
A1: The main difficulty lies in the very similar physicochemical properties of this compound and its other C11H24 isomers.[1] These isomers often have close boiling points and similar polarities, leading to co-elution (overlapping peaks) in chromatographic systems, particularly gas chromatography (GC).[2] Achieving baseline separation requires high-efficiency columns and carefully optimized analytical methods.
Q2: Which analytical technique is most suitable for separating this compound isomers?
A2: High-resolution capillary gas chromatography (GC) is the premier technique for separating volatile hydrocarbon isomers like those of undecane.[1][3] The separation is based on the differential partitioning of the isomers between the gas mobile phase and a liquid stationary phase. For unambiguous identification, coupling the GC with a mass spectrometer (GC-MS) is highly recommended.[1]
Q3: What type of GC column is best for resolving this compound isomers?
A3: A non-polar stationary phase is generally the most effective for separating alkane isomers, as the elution order is primarily determined by boiling point and molecular shape.[1] More branched isomers tend to have lower boiling points and thus shorter retention times. For very complex mixtures, liquid crystalline stationary phases can offer superior resolution.[4]
Q4: How can I confirm the identity of separated this compound isomer peaks?
A4: The most reliable method for peak identification is the use of Kovats Retention Indices (KI).[1][4] This system standardizes retention times relative to a series of co-injected n-alkanes. By comparing the calculated KI of your unknown peaks to published reference values, you can confidently identify the specific isomers.[5][6] Mass spectrometry (GC-MS) provides additional confirmation through the analysis of fragmentation patterns.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Complete Co-elution of Peaks
Initial Checks:
-
Verify System Performance: Ensure your GC system is operating optimally, with no leaks and a properly installed column.
-
Column Condition: An old or contaminated column can lead to poor peak shape and resolution. Condition the column according to the manufacturer's instructions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Sub-optimal Temperature Program | A fast temperature ramp can prevent sufficient interaction with the stationary phase.[2] Action: Decrease the ramp rate (e.g., 2-5 °C/min) and/or lower the initial oven temperature to improve separation.[4] |
| Inadequate Column Efficiency | The column may be too short or have too large an internal diameter.[2] Action: Use a longer column (e.g., 60m or 100m) or a column with a smaller internal diameter (e.g., 0.18mm) to increase the number of theoretical plates and enhance resolution.[2] |
| Incorrect Carrier Gas Flow Rate | Flow rates that are too high or too low can reduce separation efficiency.[2] Action: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your specific column dimensions. |
| Inappropriate Stationary Phase | The stationary phase may not have the required selectivity for your specific isomers.[2] Action: While a standard non-polar phase is a good starting point, consider a phase with a different chemistry if co-elution persists. |
Issue 2: Peak Tailing or Fronting
Initial Checks:
-
Injection Technique: Ensure the injection is rapid and the volume is appropriate for the liner and column capacity.
-
Sample Concentration: Overloading the column can lead to peak fronting.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Active Sites in the System | Polar or ionizable analytes can interact with active sites in the inlet liner or at the head of the column, causing peak tailing.[7] Action: Use a fresh, deactivated liner and/or trim 10-20 cm from the front of the column.[7] |
| Poor Column Cut | A ragged or angled column cut can cause peak distortion.[7] Action: Re-cut the column end to ensure a clean, 90-degree break. |
| Inlet Temperature | An incorrect inlet temperature can affect vaporization and peak shape. Action: Ensure the inlet temperature is appropriate for the analytes and solvent. |
| Column Overloading | Injecting too much sample can lead to peak fronting. Action: Dilute your sample and re-inject. |
Quantitative Data
The following table presents Kovats Retention Indices (KI) for this compound on various stationary phases. This data is crucial for the identification of peaks in your chromatogram.
| Stationary Phase Type | Stationary Phase | Temperature (°C) | Kovats Retention Index (KI) |
| Standard Non-Polar | Not Specified | Not Specified | 1058.3, 1057.4, 1058, 1058.91, 1059.03, 1059.06, 1061, 1054, 1059, 1058.9, 1053.7[5] |
| Semi-Standard Non-Polar | Not Specified | Not Specified | 1058.15, 1058.23, 1058.28, 1057, 1052, 1058, 1056[5] |
| Standard Polar | Not Specified | Not Specified | 1049[5] |
| Non-Polar | Squalane | 100 | 1052[6] |
| Non-Polar | Apiezon L | 100 | 1052[6] |
| Polar | Not Specified | 70 | 1049[6] |
| Polar | Not Specified | 130 | 1049[6] |
Experimental Protocols
Protocol 1: High-Resolution GC-MS for this compound Isomer Separation
This protocol provides a starting point for developing a method to resolve C11 alkane isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: A 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: n-Hexane or pentane (GC grade).
-
Standard: A mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.[1]
2. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 2°C/min to 200°C
-
Hold: Hold at 200°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C[1]
-
Ion Source Temperature: 230°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Scan Range: m/z 40-200
3. Sample Preparation:
-
Prepare a stock solution of the C11H24 isomer mixture in n-hexane at a concentration of approximately 100 µg/mL.
-
Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in n-hexane.[1]
-
Prepare a separate n-alkane standard mixture in n-hexane.
4. Data Acquisition and Analysis:
-
Inject the n-alkane standard mixture to calibrate the system and determine the retention times for the calculation of Kovats indices.
-
Inject the C11H24 isomer sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the individual isomers by comparing their calculated Kovats retention indices with reference values and by interpreting their mass spectra.
Visualizations
Caption: Troubleshooting logic for co-eluting GC peaks.
References
Technical Support Center: Design of Experiments (DoE) for 5-Methyldecane Reaction Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize the synthesis of 5-methyldecane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of this compound synthesis using a DoE approach.
| Question | Possible Causes | Troubleshooting Steps |
| Q1: My DoE model has a low R² value, indicating a poor fit. What should I do? | 1. The selected factor ranges may be too narrow, resulting in insignificant effects. 2. Important factors influencing the reaction may not have been included in the design. 3. The chosen mathematical model (e.g., linear) may not adequately describe the reaction behavior. 4. High experimental error or lack of reproducibility.[1] | 1. Expand the ranges of your factors (e.g., temperature, pressure, catalyst loading) and re-run the experiments. 2. Re-evaluate the reaction chemistry to identify other potentially significant factors (e.g., solvent type, stirring speed, reactant ratio).[1] 3. Consider a more complex model, such as a quadratic or cubic model, which can account for curvature in the response surface. 4. Ensure consistent experimental execution and precise control of all parameters.[2] |
| Q2: I am observing a high degree of variability in my experimental responses for identical center point runs. What could be the cause? | 1. Inconsistent raw material quality or reagent preparation. 2. Poor control over reaction parameters such as temperature and mixing.[2] 3. Inconsistent work-up or analytical procedures. | 1. Use high-purity, well-characterized starting materials. Prepare fresh reagent solutions for each experimental block. 2. Employ automated lab reactors or ensure precise manual control of reaction conditions.[2] 3. Standardize all work-up and analytical methods. Ensure consistent sample handling and analysis times. |
| Q3: Several of my experimental runs resulted in zero or near-zero yield of this compound. How does this affect my DoE model? | 1. The combination of factor levels in those runs created conditions unsuitable for the reaction. 2. These "null" results can skew the statistical analysis and lead to an inaccurate model.[3] | 1. Re-evaluate the boundaries of your experimental design to avoid regions of no reactivity.[3] 2. If a significant number of runs have no yield, you may need to redesign the experiment with a more conservative range of factor levels.[3] |
| Q4: The optimized conditions predicted by my DoE model did not produce the expected high yield in the confirmation run. | 1. The model may be inaccurate due to the issues mentioned in Q1. 2. The "optimal" conditions may lie on the edge of the design space, where the model's predictive power is weaker. 3. Uncontrolled variables may have influenced the confirmation run differently than the initial experiments. | 1. Review the model statistics (R², p-values) to assess its validity. 2. Perform additional experiments around the predicted optimum to refine the model in that region. 3. Carefully document and control all experimental conditions, including those not included as factors in the DoE. |
| Q5: My primary side product is a cracked (shorter-chain) alkane. How can I minimize this using DoE? | 1. High reaction temperature or excessive catalyst acidity can promote cracking.[4] | 1. Include temperature and catalyst concentration as factors in your DoE. The model will help identify a region where isomerization is favored over cracking. 2. Consider adding a response to your DoE that specifically quantifies the amount of cracked products. The model can then be used to find conditions that minimize this response. |
| Q6: I am seeing the formation of poly-branched isomers. How can I improve selectivity for mono-branched this compound? | 1. The catalyst may be too active, or the reaction time may be too long, leading to further isomerization. | 1. Include reaction time and catalyst type/loading as factors in your DoE. 2. Add selectivity for mono-branched isomers as a key response in your experimental design. |
Frequently Asked Questions (FAQs)
What is Design of Experiments (DoE) and why is it useful for optimizing the this compound reaction?
Design of Experiments (DoE) is a statistical methodology for systematically planning and conducting experiments.[2] Instead of changing one factor at a time, DoE allows for the simultaneous variation of multiple factors.[2] This approach is highly efficient for optimizing the synthesis of this compound as it can:
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Identify the most influential reaction parameters (e.g., temperature, pressure, catalyst concentration).[1]
-
Reveal interactions between these parameters.[1]
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Determine the optimal conditions to maximize yield and selectivity while minimizing byproducts.
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Reduce the total number of experiments required, saving time and resources.[2]
What are the key factors and responses to consider in a DoE for this compound synthesis?
Factors are the independent variables that you control in the experiment. For a typical isomerization reaction to produce this compound, these could include:
-
Temperature: Influences reaction rate and selectivity.[4]
-
Pressure (e.g., of H₂): Can affect catalyst stability and side reactions.
-
Catalyst Loading: The amount of catalyst used.
-
Reactant Ratio: The molar ratio of the starting alkane to any other reactants.
-
Reaction Time: The duration of the reaction.
Responses are the dependent variables that you measure as the outcome of the experiment. These could include:
-
Yield of this compound (%): The primary measure of reaction efficiency.
-
Selectivity for this compound (%): The proportion of the desired product among all products formed.
-
Impurity Profile (%): The levels of specific byproducts, such as other isomers or cracked alkanes.
What type of DoE design is suitable for optimizing the this compound reaction?
For initial screening of multiple factors, a factorial design (e.g., a 2-level full or fractional factorial) is often a good starting point.[1] This can help identify the most significant factors with a minimal number of experiments.
For fine-tuning the optimization and understanding complex relationships, a response surface methodology (RSM) design, such as a Central Composite Design (CCD) or Box-Behnken Design, is recommended. These designs allow for the fitting of quadratic models to map the response surface and locate the true optimum.
Data Presentation
The following table represents a hypothetical 2-level factorial DoE with a center point for the optimization of a this compound synthesis via isomerization of n-decane.
| Run | Temperature (°C) | Pressure (bar) | Catalyst Loading (wt%) | Yield of this compound (%) | Selectivity (%) |
| 1 | 180 | 20 | 1 | 45 | 85 |
| 2 | 220 | 20 | 1 | 65 | 75 |
| 3 | 180 | 40 | 1 | 50 | 88 |
| 4 | 220 | 40 | 1 | 70 | 80 |
| 5 | 180 | 20 | 3 | 55 | 82 |
| 6 | 220 | 20 | 3 | 75 | 70 |
| 7 | 180 | 40 | 3 | 60 | 85 |
| 8 | 220 | 40 | 3 | 80 | 72 |
| 9 | 200 | 30 | 2 | 72 | 81 |
| 10 | 200 | 30 | 2 | 73 | 80 |
| 11 | 200 | 30 | 2 | 71 | 82 |
Experimental Protocols
Illustrative Protocol for the Isomerization of n-Decane to this compound
This protocol describes a general procedure for the synthesis of this compound via the isomerization of n-decane. This procedure would be the basis for the variations performed in the DoE study.
Materials:
-
n-Decane (99%+)
-
Bifunctional catalyst (e.g., Pt on a zeolite support)
-
High-pressure reactor with temperature and stirring control
-
Hydrogen gas (high purity)
-
Anhydrous solvent (e.g., heptane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
-
Catalyst Loading: Weigh the desired amount of the bifunctional catalyst (as determined by the DoE run, e.g., 1-3 wt% relative to n-decane) and add it to the reactor.
-
Reactant Addition: Add n-decane and the solvent to the reactor.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (as determined by the DoE run, e.g., 20-40 bar).
-
Heating and Stirring: Begin stirring and heat the reactor to the target temperature (as determined by the DoE run, e.g., 180-220 °C).
-
Reaction: Maintain the reaction at the set temperature and pressure for the specified reaction time.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Sample Collection: Collect the liquid sample from the reactor.
-
Analysis: Dilute a known amount of the reaction mixture with a solvent and add a known amount of an internal standard. Analyze the sample by Gas Chromatography (GC) to determine the yield of this compound and the selectivity.
Visualizations
Caption: A flowchart illustrating the typical workflow for Design of Experiments (DoE) in reaction optimization.
Caption: A decision tree for troubleshooting common issues with a DoE model in chemical synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of 5-Methyldecane Identification in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the validation and identification of 5-Methyldecane in complex mixtures: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The performance of each method is evaluated based on key analytical parameters, with supporting experimental data and detailed protocols to aid in methodological selection and application.
At a Glance: Performance Comparison
The selection of an appropriate analytical technique is paramount for the accurate identification and quantification of this compound. The following table summarizes the key performance indicators for GC-MS, NMR, and FTIR spectroscopy in the context of branched alkane analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Nuclear spin properties in a magnetic field. | Vibrational modes of chemical bonds. |
| Selectivity | Very High | High | Moderate |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to Low (µg/mL to mg/mL) | Low (mg/mL) |
| Limit of Detection (LOD) | 0.004 - 0.076 µg/mL for C10-C35 n-alkanes[1] | Generally in the µM to mM range.[2] | 0.04% - 0.08% (v/v) for ethanol in water (as an example).[3] |
| Limit of Quantification (LOQ) | 0.008 - 0.164 µg/mL for C10-C35 n-alkanes[1] | Typically requires a signal-to-noise ratio of 10 or higher. | Generally higher than LOD, dependent on calibration. |
| Sample Throughput | High | Low to Moderate | High |
| Structural Information | Fragmentation pattern provides clues. | Detailed connectivity and spatial information. | Functional group identification. |
| Cost (Instrument) | Moderate to High | High | Low to Moderate |
Deep Dive: Methodologies and Experimental Data
A thorough understanding of the experimental protocols is crucial for replicating and validating analytical results. This section provides detailed methodologies for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.
Experimental Protocol:
-
Sample Preparation: Dilution of the sample in a suitable solvent such as dichloromethane. For complex matrices, solid-phase microextraction (SPME) can be employed to extract volatile analytes.
-
Instrumentation: An Agilent 7890A GC coupled to a 5975C MSD is a commonly used system.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used for hydrocarbon analysis.
-
Injector: Split/splitless inlet at 280 °C with a split ratio of 50:1. An injection volume of 1 µL is common.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 40 °C held for 3 minutes, then ramped at 12.5 °C/min to 290 °C and held for 4 minutes.[4]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-550 amu.
-
-
Data Analysis: Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with a reference standard or a spectral library (e.g., NIST). Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve.
Performance Data:
GC-MS offers excellent sensitivity for alkane analysis. Studies on n-alkanes have reported instrumental limits of detection (LOD) ranging from 0.004 to 0.076 µg/mL and limits of quantification (LOQ) from 0.008 to 0.164 µg/mL.[1] Precision is typically high, with relative standard deviations (RSD) for peak area being less than 3%.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it a definitive tool for the unambiguous identification of isomers like this compound, especially in complex mixtures. Two-dimensional (2D) NMR techniques are particularly powerful for resolving overlapping signals.
Experimental Protocol:
-
Sample Preparation: Dissolution of the sample in a deuterated solvent (e.g., CDCl3). An internal standard (e.g., tetramethylsilane - TMS) is added for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 300 MHz or higher) equipped with a suitable probe.
-
1D ¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
2D ¹H-¹H COSY Parameters:
-
Pulse Sequence: Correlation Spectroscopy (COSY).
-
Spectral Width: Set to cover the entire proton chemical shift range.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
Data Analysis: The 1D ¹H NMR spectrum provides information on the different types of protons and their relative abundance. The 2D COSY spectrum reveals proton-proton coupling networks, which helps in piecing together the carbon skeleton and confirming the position of the methyl branch in this compound.
Performance Data:
While highly specific, NMR is generally less sensitive than GC-MS. The limit of detection is typically in the micromolar (µM) to millimolar (mM) range.[2] For quantitative analysis, a signal-to-noise ratio of at least 150 is recommended for an uncertainty level below 1%.[2] A study on mixtures of linear and branched alkanes using 2D DQF-COSY NMR demonstrated the ability to estimate the mole percentage of branched species with a root-mean-square error of prediction (RMSEP) of 1.4 mol %.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For alkanes, it can confirm the presence of C-H bonds.
Experimental Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal. This is a simple and fast method requiring minimal sample preparation.
-
KBr Pellet (for solids): A few milligrams of the solid sample are ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Liquid Cell (for liquids): The liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A benchtop FTIR spectrometer.
-
Measurement Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The presence of characteristic alkane C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1470-1370 cm⁻¹ confirms the presence of an alkane structure. However, FTIR alone is generally insufficient to distinguish between isomers like this compound and other decane isomers.
Performance Data:
FTIR is the least sensitive of the three techniques for this application. The limit of detection is typically in the range of several weight percent for identifying unknown components in a mixture.[5] For quantitative analysis of a known component in a solution, LODs in the range of 0.04% to 0.08% (v/v) have been reported for ethanol in water using an ATR accessory.[3]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
Comparative Analysis of 5-Methyldecane and Its Isomers: A Guide for Researchers
Introduction: 5-Methyldecane and its isomers, all sharing the molecular formula C11H24, are branched-chain alkanes that exhibit distinct physicochemical properties due to their varied structural arrangements. While seemingly simple, these structural nuances can significantly influence their behavior in various applications, from fuel and lubricant technology to their use as standards in analytical chemistry. This guide provides a comparative analysis of this compound and a selection of its isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Tabular Comparison
The structural differences among isomers of this compound lead to variations in their physical properties. Generally, increased branching lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Density also tends to decrease with increased branching. The following table summarizes key physicochemical data for this compound and several of its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Dynamic Viscosity (mPa·s) |
| n-Undecane | 629-41-4 | C11H24 | 156.31 | 196 | 0.740 | 1.417 | 1.15 (at 20°C) |
| This compound | 13151-35-4 | C11H24 | 156.31 | 186.1 | 0.742 | 1.4158 | - |
| 2-Methyldecane | 6975-98-0 | C11H24 | 156.31 | 189.3 | - | - | -[1] |
| 3-Methyldecane | 13151-34-3 | C11H24 | 156.31 | 189.1 | 0.742[2] | 1.417[2] | - |
| 4-Methyldecane | 2847-72-5 | C11H24 | 156.31 | 187.4[3] | 0.7 (approx.)[3] | 1.417[3] | - |
| 2,6-Dimethyloctane | 2051-30-1 | C10H22 | 142.29 | 158[4][5] | 0.73[4][5] | 1.41[4][5] | - |
| 2,7-Dimethyloctane | 1072-16-8 | C10H22 | 142.28 | 160[3] | 0.724[3] | 1.4086[3] | - |
| 3,5-Dimethyloctane | 15869-93-9 | C10H22 | 142.29 | 160[6] | 0.74[7] | 1.41[7] | - |
| 3,6-Dimethyloctane | 15869-94-0 | C10H22 | 142.28 | 160.81[8] | 0.732[8] | 1.4115[8] | - |
Experimental Protocols for Characterization
Accurate characterization of this compound and its isomers is crucial for their identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The following is a general protocol for the analysis of alkane isomers.
1. Sample Preparation:
-
Accurately weigh a known amount of the alkane sample.
-
Dissolve the sample in a high-purity volatile solvent such as hexane or pentane to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
Transfer the solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for alkane separation.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
The retention time of each isomer is used for preliminary identification.
-
The mass spectrum of each peak is compared to a reference library (e.g., NIST/Wiley) for confirmation.
-
Fragmentation Pattern: Alkanes typically show a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of alkyl groups. Branched alkanes often exhibit more intense fragmentation at the branching point, leading to characteristic fragment ions that aid in structural elucidation. For example, a prominent peak at m/z 57 (C4H9+) is often observed for butyl-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the alkane sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-150 ppm.
-
3. Spectral Interpretation:
-
¹H NMR: The chemical shifts of protons in alkanes typically range from 0.8 to 1.7 ppm. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.
-
¹³C NMR: The chemical shifts of carbon atoms in alkanes are found in the upfield region of the spectrum (typically 10-60 ppm). The number of unique carbon signals indicates the symmetry of the molecule. The chemical shift is sensitive to the local electronic environment, allowing for the differentiation of methyl, methylene, and methine carbons.
Visualizing Structural Relationships and Analytical Workflow
The following diagrams illustrate the structural relationships between this compound and its isomers, as well as a typical workflow for their analysis.
References
- 1. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,5-Dimethyl octane [chembk.com]
- 7. labproinc.com [labproinc.com]
- 8. 15869-94-0 CAS MSDS (3,6-DIMETHYLOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Cross-Validation of Analytical Methods for 5-Methyldecane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation comparison of two common analytical methods for the quantitative analysis of 5-Methyldecane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The objective is to offer a detailed overview of their performance, enabling informed decisions for method selection and validation in research and quality control environments.
While a direct comparative study on this compound was not found in the public domain, this guide synthesizes established performance data for the analysis of alkanes, including branched isomers, by GC-FID and GC-MS to provide a representative and practical comparison.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound, based on data from studies on similar analytes.[1][2][3][4][5]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[4] | ≥ 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 91 - 115%[2] |
| Precision (RSD) | ||
| - Repeatability | < 2% | < 5% |
| - Intermediate Precision | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.05 ng/mL (Scan), <0.01 ng/mL (SIM) |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~0.2 ng/mL (Scan), <0.05 ng/mL (SIM) |
| Specificity | Moderate (based on retention time) | High (based on retention time and mass spectrum) |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-FID and GC-MS are provided below. These protocols are based on established methods for alkane analysis and can be adapted as needed.[6][7]
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining accurate and reproducible results.
Materials:
-
This compound standard
-
Hexane (or other suitable volatile organic solvent), HPLC grade
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with PTFE-lined septa
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Sample Dilution: Dilute the test sample with hexane to a concentration that falls within the calibration range.
-
Vialing: Transfer the prepared standards and samples into autosampler vials for analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
Parameters:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Parameters:
-
GC conditions: Same as GC-FID.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and confirmation.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for this compound would include its molecular ion and characteristic fragment ions.
-
-
Solvent Delay: 3 minutes.
Mandatory Visualization
References
5-Methyldecane vs. Undecane: A Comparative Guide to Their Roles in Insect Chemical Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical signaling is a cornerstone of insect communication, governing a vast array of behaviors from mating and aggregation to alarm and defense. Among the diverse chemical cues utilized, hydrocarbons play a particularly prominent role. This guide provides a detailed comparison of two such hydrocarbons, 5-methyldecane and undecane, which, despite their structural similarities as alkanes, mediate vastly different behavioral responses in the insect world. Undecane is a well-documented alarm pheromone in various ant species, while this compound has been identified as a sex pheromone in certain moths. This comparison will delve into their distinct functions, the experimental data supporting these roles, and the underlying signaling pathways and experimental methodologies used in their study.
Comparative Overview
| Feature | This compound | Undecane |
| Primary Function | Sex Pheromone[1] | Alarm Pheromone[2][3][4] |
| Mode of Action | Attracts males for mating[1] | Elicits alarm and defensive behaviors[2][3] |
| Target Organisms | Primarily moths (e.g., Leucoptera spartifoliella)[1] | Primarily ants (e.g., Formica and Camponotus species)[2][4][5] |
| Source Gland | Female sex pheromone gland[1] | Dufour's gland in ants[2][4][5] |
| Behavioral Response | Attraction, upwind flight, landing at the source[6][7] | Increased activity, attraction at low concentrations, repulsion at high concentrations[8] |
Quantitative Data Comparison
Behavioral Response Data
This compound: Field Trapping of Leucoptera spartifoliella
A field trapping study demonstrated a clear dose-dependent attractive response of male Leucoptera spartifoliella to this compound.
| Dose of this compound (mg) | Mean Male Moth Catch (± SEM) |
| 0.01 | Low (not specified) |
| 0.1 | Intermediate (not specified) |
| 1 | 11.2 ± 1.6[1] |
| Virgin Females (Positive Control) | Significantly higher than 0.01 and 0.1 mg doses[1] |
Data extracted from a field trapping trial. "Low" and "Intermediate" are inferred from the statement that the 1 mg dose captured significantly more moths.[1]
Undecane: Behavioral Assay with Camponotus obscuripes
In a laboratory bioassay, undecane elicited a significant attractive effect on Camponotus obscuripes workers at a specific dose.
| Compound | Dose | Mean Frequency of Attraction (Ants crossing center circle in 1.5 min) |
| Undecane | 10 µg | ~14[3] |
| Control (Solvent) | - | ~7[3] |
Approximate values extracted from graphical data in Fujiwara-Tsujii et al. (2006).[3]
Signaling Pathways
The signaling pathways initiated by this compound and undecane differ significantly, reflecting their distinct roles as a sex pheromone and an alarm pheromone, respectively.
This compound: Moth Sex Pheromone Signaling
The reception of this compound by a male moth likely follows the general pathway for Type I moth sex pheromones, which are typically long-chain unsaturated aliphatic molecules.[9] This pathway is designed for high sensitivity and specificity to ensure reproductive success.
Caption: Generalized signaling pathway for a moth sex pheromone like this compound.
Upon entering the pores of an antennal sensillum, the hydrophobic this compound molecule is likely bound by a Pheromone Binding Protein (PBP). This complex transports the pheromone across the sensillar lymph to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[10] The binding of the pheromone to the specific OR, which forms a complex with the obligate co-receptor (Orco), triggers the opening of an ion channel and depolarization of the ORN.[11] This electrical signal is then transmitted to a specific glomerulus in the antennal lobe of the brain, where it is processed by projection neurons and local interneurons before being relayed to higher brain centers to elicit the characteristic mating behavior.[12]
Undecane: Ant Alarm Pheromone Signaling
The signaling pathway for undecane as an alarm pheromone in ants is geared towards rapid and reliable colony-wide responses to potential threats.
Caption: Neural processing pathway for the ant alarm pheromone undecane.
Undecane molecules are detected by specific ORs on the antennae of ants.[5] This interaction activates ORNs, which then transmit signals to a specific set of glomeruli within the antennal lobe.[13] Studies in Camponotus obscuripes have shown that information about undecane is processed in these dedicated glomeruli.[13] Projection neurons then relay this information to higher brain centers, including the mushroom bodies and the lateral horn, for further processing and integration, ultimately leading to the execution of alarm behaviors such as increased locomotion.[13]
Experimental Protocols
The study of this compound and undecane in chemical signaling relies on a suite of established experimental techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Cuticular Hydrocarbon Analysis
GC-MS is the primary method for identifying and quantifying hydrocarbons like this compound and undecane from insect sources.
Objective: To identify and quantify the chemical components of an insect's cuticular hydrocarbon profile.
Methodology:
-
Extraction:
-
Sample Preparation:
-
The extract may be concentrated under a gentle stream of nitrogen.
-
For quantitative analysis, an internal standard (e.g., a hydrocarbon of a different chain length not present in the sample) is added at a known concentration.[16]
-
-
GC-MS Analysis:
-
An aliquot of the prepared sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5).[14][15]
-
The temperature of the column is gradually increased, separating the compounds based on their boiling points and polarity.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum provides a chemical fingerprint that can be compared to a library for identification. The peak area relative to the internal standard is used for quantification.[14][16]
-
Caption: Workflow for GC-MS analysis of insect cuticular hydrocarbons.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound, providing an indication of its olfactory detection.
Objective: To determine if an insect antenna can detect a specific volatile chemical.
Methodology:
-
Antenna Preparation:
-
An insect is immobilized, and one of its antennae is excised at the base.
-
The base of the antenna is placed in contact with a reference electrode, and the tip is placed in contact with a recording electrode. Both electrodes are filled with a saline solution.
-
-
Stimulus Delivery:
-
A continuous stream of purified, humidified air is passed over the antenna.
-
The test compound (e.g., synthetic this compound or undecane) is dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette.
-
A puff of air is passed through the pipette, delivering the odorant into the continuous airstream.
-
-
Data Recording and Analysis:
-
The electrical potential difference between the two electrodes is amplified and recorded.
-
A negative deflection in the baseline potential upon stimulus delivery constitutes the EAG response, measured in millivolts (mV).
-
The response to the test compound is compared to a solvent control and often a positive control (a known active compound).
-
Behavioral Bioassays
Behavioral assays are crucial for determining the function of a semiochemical.
Wind Tunnel Bioassay (for Sex Pheromones):
Objective: To observe and quantify the upwind flight and source-localization behavior of male moths in response to a female sex pheromone.
Methodology:
-
Setup: A wind tunnel provides a laminar airflow. The synthetic pheromone is released from a point source at the upwind end.[6][17]
-
Procedure: Male moths are released at the downwind end of the tunnel.[6]
-
Observation: Behaviors such as taking flight, upwind zigzagging flight, and landing on or near the pheromone source are recorded and quantified.[7]
Alarm Behavior Assay (for Alarm Pheromones):
Objective: To quantify the behavioral response of ants to an alarm pheromone.
Methodology:
-
Setup: A group of ants is placed in an arena (e.g., a Petri dish).[8]
-
Procedure: A small amount of the synthetic alarm pheromone on a filter paper is introduced into the arena.[3]
-
Observation: Behaviors such as increased walking speed, antennal movement, aggression, and movement towards or away from the source are recorded and analyzed.[8][18]
Conclusion
This compound and undecane, while both simple alkanes, exemplify the specificity and diversity of chemical signaling in insects. Undecane acts as a general alarm signal in social insects like ants, triggering rapid, defensive responses crucial for colony survival. In contrast, this compound functions as a highly specific sex pheromone in certain moths, essential for ensuring reproductive success. The distinct behavioral outcomes are a result of specialized olfactory pathways that have evolved to interpret these chemical cues in functionally relevant ways. The experimental protocols detailed herein provide a framework for the continued investigation of these and other semiochemicals, with potential applications in the development of targeted and environmentally benign pest management strategies. Further research involving direct comparative studies would provide deeper insights into the structure-activity relationships and the evolution of these chemical communication systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioone.org [bioone.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the Study of Olfaction in Eusocial Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neural pathways for the processing of alarm pheromone in the ant brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. entomoljournal.com [entomoljournal.com]
- 15. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ento.psu.edu [ento.psu.edu]
- 18. antwiki.org [antwiki.org]
Verifying the Blueprint of a Molecule: A Guide to Confirming the Structure of Synthetic 5-Methyldecane
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a cornerstone of chemical research. This guide provides a comparative framework for verifying the structure of synthetic 5-methyldecane, a branched alkane, contrasting expected analytical data with typical experimental outcomes. Detailed experimental protocols and a clear workflow are presented to ensure accurate and reproducible results.
Structural Elucidation at a Glance
The primary methods for confirming the structure of a non-polar molecule like this compound involve a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) provides information on purity and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.
A comparison of the expected (theoretical and literature-based) data against the experimental data obtained from the synthesized sample is crucial for unambiguous structural confirmation.
| Analytical Parameter | Expected/Literature Value | Typical Experimental Result | Primary Confirmation Role |
| Molecular Formula | C₁₁H₂₄[1] | Consistent with Mass Spectrometry | Confirms elemental composition |
| Molecular Weight | 156.31 g/mol [1] | 156 (as molecular ion in MS) | Verifies the mass of the molecule |
| ¹³C NMR (CDCl₃) | Predicted shifts: ~11-40 ppm | A distinct set of peaks matching predicted chemical environments | Confirms the unique carbon environments |
| ¹H NMR (CDCl₃) | Predicted shifts: ~0.8-1.5 ppm | Complex overlapping signals characteristic of alkanes | Confirms the types of protons and their integrations |
| Mass Spectrum (EI) | Key fragments (m/z): 43, 57, 71, 85, 113 | Fragmentation pattern consistent with a branched alkane | Provides a fingerprint for the molecule's structure |
| Kovats Retention Index | ~1058 (non-polar column)[2][3] | Value close to the literature on a similar GC column | Confirms identity through chromatographic behavior |
The Workflow for Structural Confirmation
The process of confirming the structure of synthetic this compound follows a logical progression from synthesis to purification and finally to detailed analysis. This workflow ensures that the sample is pure and that its structure is rigorously determined.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To assess the purity of the synthesized this compound and to obtain its mass spectrum for comparison with known data.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
Procedure:
-
Sample Preparation: Dilute the purified this compound sample in a volatile solvent like hexane (e.g., 1 µL in 1 mL).
-
Injection: Inject 1 µL of the diluted sample into the GC injector.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min.
-
Transfer Line Temperature: 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time and purity of the sample.
-
Compare the obtained mass spectrum of the major peak with the NIST library data for this compound.[3]
-
Calculate the Kovats retention index if an alkane standard mixture is co-injected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the carbon and hydrogen framework of the synthesized this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: 0-10 ppm.
-
Observe the chemical shifts, splitting patterns, and integrations of the signals. Due to the similarity of the protons in an alkane chain, significant signal overlap is expected.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-50 ppm.
-
The number of unique signals should correspond to the number of non-equivalent carbon atoms in the this compound structure.
-
-
Data Analysis:
By following these protocols and comparing the results with the expected data, researchers can confidently confirm the structure of synthetic this compound.
References
Inter-laboratory comparison of 5-Methyldecane measurements
An Inter-laboratory Comparison of 5-Methyldecane Measurement Methodologies
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a volatile organic compound. The data presented herein is based on a simulated inter-laboratory study to highlight the performance of common analytical techniques used by researchers and professionals in environmental and chemical analysis.
Introduction
This compound is a branched-chain alkane that can be found in various environmental and biological matrices. Accurate and reproducible quantification is crucial for environmental monitoring, toxicological studies, and quality control in industrial processes. This document outlines the results of a hypothetical inter-laboratory study designed to assess the comparability of results obtained by different laboratories using their own established methods for the analysis of this compound.
Study Design
A standard solution of this compound in methanol was prepared and distributed to three participating laboratories. Each laboratory was tasked with quantifying the concentration of this compound in a spiked sample of analytical grade water. The nominal concentration of this compound in the provided sample was 20 µg/L.
Experimental Protocols
While each laboratory utilized its own standard operating procedures, the fundamental analytical approach involved sample preparation followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the analysis of volatile organic compounds due to its high sensitivity and specificity.[1][2] The mass spectrometer allows for the confirmation of the compound's identity based on its unique fragmentation pattern.[3]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
A common and efficient method for extracting volatile compounds from a liquid matrix is Headspace Solid-Phase Microextraction (HS-SPME).[4][5]
-
Apparatus: 20 mL headspace vials with PTFE-lined septa, SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane coating).
-
Procedure:
-
A 10 mL aliquot of the water sample is placed into a headspace vial.
-
A salting-out agent (e.g., 2 g of NaCl) may be added to increase the volatility of the analyte.[6]
-
The vial is sealed and placed in a temperature-controlled agitator (e.g., 60°C for 15 minutes) to allow for equilibration between the liquid and vapor phases.[7]
-
The SPME fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
The fiber is then retracted and immediately introduced into the hot injector of the gas chromatograph for thermal desorption of the analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of alkanes.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C (in splitless mode for higher sensitivity).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.
-
Data Presentation
The following table summarizes the quantitative results from the three participating laboratories. Each value represents the mean of three replicate measurements.
| Laboratory | Analytical Method | Reported Concentration (µg/L) | Standard Deviation (µg/L) | Recovery (%) |
| Laboratory A | HS-SPME-GC-MS | 19.2 | 0.8 | 96.0 |
| Laboratory B | HS-SPME-GC-MS | 21.1 | 1.2 | 105.5 |
| Laboratory C | Purge and Trap-GC-MS | 18.7 | 0.9 | 93.5 |
Nominal Concentration: 20 µg/L
Visualization of Workflows and Relationships
To better illustrate the processes and relationships described in this guide, the following diagrams have been generated.
Comparison of Alternatives
While HS-SPME is a robust technique, other methods for the extraction and analysis of volatile organic compounds from water are available.
-
Purge and Trap (Dynamic Headspace): This technique involves bubbling an inert gas through the sample, which strips the volatile compounds.[1] These compounds are then trapped on an adsorbent material, thermally desorbed, and introduced into the GC-MS. Purge and Trap can offer lower detection limits than static headspace techniques for highly volatile compounds.[1]
-
Liquid-Liquid Extraction (LLE): This is a classical extraction method where the water sample is mixed with an immiscible organic solvent. The this compound partitions into the organic layer, which is then concentrated and injected into the GC-MS. LLE can be labor-intensive and require significant volumes of organic solvents.
The choice of method depends on the specific requirements of the analysis, including the required detection limits, sample matrix, available equipment, and desired sample throughput.
Conclusion
The simulated inter-laboratory comparison demonstrates that with well-established methods like GC-MS, comparable results for the quantification of this compound can be achieved.[10][11] Minor variations in results between laboratories can be attributed to differences in specific protocols, instrumentation, and calibration procedures. This guide provides a framework for researchers to understand the methodologies involved in the analysis of this compound and to design and interpret their own comparative studies.
References
- 1. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. Solid-Phase Microextraction of VOCs in Water | Volatile Organic Compounds in the Environment | Selected Technical Papers | ASTM International [dl.astm.org]
- 5. DSpace [helda.helsinki.fi]
- 6. chromtech.de [chromtech.de]
- 7. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 10. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 11. Branched alkanes from ancient and modern sediments: Isomer discrimination by GC/MS with multiple reaction monitoring | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 5-Methyldecane Across Diverse Species
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of 5-methyldecane in various species, alongside detailed experimental protocols for its analysis. This compound is a branched-chain alkane that has been identified as a component of essential oils in some plants and as a semiochemical, particularly a pheromone, in certain insects.
Understanding the quantitative variation of this compound across different species is crucial for applications ranging from chemical ecology and pest management to the discovery of novel bioactive compounds. While the presence of this compound has been reported in several species, comprehensive quantitative data remains sparse in publicly available literature. This guide summarizes the available information and provides standardized protocols to facilitate further research in this area.
Quantitative Comparison of this compound
The following table summarizes the reported occurrences of this compound in different species. It is important to note that while the presence of this compound is documented, specific quantitative data is often not available in the cited literature. The table is structured to be populated as more quantitative studies become available.
| Species | Common Name | Phylum | Tissue/Source | Concentration/Amount | Analytical Method | Reference |
| Cordia africana | African cordia | Tracheophyta | Essential Oil | Present, not quantified | GC-MS | [No specific quantitative data found in search results] |
| Platynereis dumerilii | Ragworm | Annelida | Pheromone blend | Present, not quantified | Not specified | [No specific quantitative data found in search results] |
| Formica species | Wood ants | Arthropoda | Dufour's gland | Present, not quantified | GC-MS | [No specific quantitative data found in search results] |
| Stellera chamaejasme | Chinese stellera | Tracheophyta | Not specified | Reported presence | Not specified | [1] |
Experimental Protocols
The quantification of this compound from biological matrices typically involves extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS). The choice of extraction method depends on the sample matrix and the volatility of the compound.
Protocol 1: Solvent Extraction of this compound from Plant Material (e.g., Cordia africana)
This protocol is adapted for the extraction of semi-volatile compounds like this compound from plant tissues.
-
Sample Preparation:
-
Air-dry the plant material (e.g., leaves, bark) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a Soxhlet extraction or an accelerated solvent extraction (ASE).
-
Use a non-polar solvent suitable for alkanes, such as n-hexane or a mixture of n-hexane and dichloromethane (9:1 v/v), which has shown high efficiency for alkane extraction.
-
For Soxhlet extraction, continuously extract the powdered plant material for 6-8 hours.
-
For ASE, follow the instrument's operational parameters, which generally involve elevated temperature and pressure to reduce extraction time and solvent consumption.
-
-
Sample Cleanup and Concentration:
-
Filter the resulting extract to remove any solid plant material.
-
Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator to a final volume suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the concentrated extract into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set the oven temperature program to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points.
-
Use electron ionization (EI) at 70 eV.
-
For quantification, create a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated alkane) should be added to the samples and calibration standards to correct for variations in injection volume and instrument response.
-
Monitor characteristic ions of this compound in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis (e.g., Platynereis dumerilii or Insect Glands)
This protocol is suitable for the analysis of volatile or semi-volatile compounds released by organisms without the need for solvent extraction.
-
Sample Preparation:
-
Place the biological sample (e.g., whole organism, excised gland) into a headspace vial.
-
For marine organisms like Platynereis dumerilii, the analysis of an aqueous solution saturated with salt can enhance the release of volatile compounds into the headspace[2].
-
-
Extraction:
-
Equilibrate the sample in the sealed vial at a controlled temperature (e.g., 60°C) to allow volatile compounds to accumulate in the headspace.
-
Expose an appropriate SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the column.
-
Follow the GC-MS parameters as described in Protocol 1.
-
Quantification can be achieved by preparing calibration standards in a matrix similar to the sample and analyzing them under the same HS-SPME conditions.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solvent Extraction and GC-MS Analysis.
Caption: Workflow for HS-SPME and GC-MS Analysis.
References
The Efficacy of 5-Methyldecane as a Semiochemical: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5-Methyldecane as a semiochemical, placed in the context of other methyl-branched alkanes that serve as chemical signals in the animal kingdom. While this compound has been identified as a sex pheromone in the marine polychaete Platynereis dumerilii, comprehensive comparative efficacy data for this specific compound remains limited in publicly accessible literature.[1] Therefore, this guide will present a detailed comparative study on structurally related methyl-branched alkanes to illustrate the principles of their efficacy and the experimental methodologies used for their evaluation.
Comparative Efficacy of Methyl-Branched Alkanes
Methyl-branched alkanes are a significant class of semiochemicals, particularly as contact and sex pheromones in insects. Their efficacy is highly dependent on their specific structure, including chain length, the position of the methyl group, and stereochemistry.
The following table summarizes the behavioral response of the male parasitic wasp, Lariophagus distinguendus, to various methyl-branched and n-alkanes. This data is derived from a study on the structure-activity relationships of the wasp's contact sex pheromone, where (R/S)-3-methylheptacosane is the key active component. The efficacy is measured by the duration of the male's wing-fanning behavior, a key courtship response.
Table 1: Behavioral Response of Male Lariophagus distinguendus to Structurally-Related Alkanes
| Compound | Chain Length | Methyl Group Position | Mean Wing-Fanning Duration (s) ± SE |
| (R/S)-3-Methylheptacosane | C27 | 3 | 125.3 ± 15.4 |
| (R/S)-2-Methylheptacosane | C27 | 2 | 5.2 ± 2.1 |
| (R/S)-4-Methylheptacosane | C27 | 4 | 8.1 ± 3.3 |
| (R/S)-3-Methylhexacosane | C26 | 3 | 10.5 ± 4.1 |
| (R/S)-3-Methyloctacosane | C28 | 3 | 12.3 ± 4.9 |
| n-Heptacosane | C27 | N/A | 3.5 ± 1.8 |
| n-Hexacosane | C26 | N/A | 2.1 ± 1.1 |
| n-Octacosane | C28 | N/A | 4.6 ± 2.0 |
| Dichloromethane (Solvent Control) | N/A | N/A | 2.5 ± 1.2 |
Data adapted from a study on Lariophagus distinguendus.
Note: The data clearly indicates a high degree of specificity. Even slight changes in the methyl group position or the carbon chain length dramatically reduce the behavioral response, highlighting the precise nature of chemoreception for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of semiochemical efficacy. Below are protocols for a representative behavioral bioassay and the primary technique for identifying active compounds.
Behavioral Bioassay: Wing-Fanning Response in Lariophagus distinguendus
This protocol details the steps for quantifying the behavioral response of male parasitic wasps to contact pheromones.
-
Insect Rearing and Preparation:
-
Rear Lariophagus distinguendus on their hosts, wheat weevil (Sitophilus granarius) larvae, under controlled conditions (e.g., 25°C, 70% humidity, 16:8 h light:dark cycle).
-
Collect newly emerged male wasps and keep them isolated for 4-5 days to ensure sexual maturity and responsiveness.
-
Prepare "dummy" wasps by killing 4-day-old males (which are no longer attractive to other males) through freezing.
-
-
Compound Application:
-
Prepare solutions of the test compounds (e.g., this compound analogues) in a volatile solvent like dichloromethane at a concentration of 1 µg/µl.
-
Apply 150 ng of the test compound in 0.15 µl of solvent to the dorsal side of a dummy wasp using a microsyringe.
-
Use a solvent-only application as a negative control.
-
Allow the solvent to evaporate completely (approximately 1 minute).
-
-
Behavioral Observation:
-
Introduce a single, sexually mature male wasp into a small observation arena (e.g., a petri dish).
-
After a 5-minute acclimatization period, introduce the treated dummy wasp.
-
Record the behavior of the live male for a set period (e.g., 5 minutes).
-
Measure the total duration of the wing-fanning courtship behavior directed at the dummy.
-
-
Data Analysis:
-
Compare the mean wing-fanning duration for each test compound and the control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This is a powerful technique used to identify which compounds in a complex mixture are biologically active.
-
Sample Preparation:
-
GC-EAD System Setup:
-
A gas chromatograph (GC) separates the chemical mixture into individual components.[2]
-
The effluent from the GC column is split. One part goes to a standard detector (like a Flame Ionization Detector - FID), which records all separated compounds.[2]
-
The other part is directed towards an insect antenna, which is mounted between two electrodes.[2]
-
-
Data Acquisition:
-
Inject the sample extract into the GC.
-
Simultaneously record the signals from the FID and the antenna (the electroantennogram or EAG).[2]
-
The FID produces a chromatogram showing all chemical components, while the EAG shows electrical responses (depolarizations) from the antenna to specific, biologically active compounds.
-
-
Analysis:
-
Align the FID chromatogram and the EAG recording.
-
Peaks in the FID chromatogram that correspond in time to a response in the EAG signal are identified as active semiochemicals.
-
These active compounds can then be identified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of semiochemicals, it is essential to visualize the signaling pathways and experimental workflows.
The perception of semiochemicals like this compound in invertebrates is initiated by their interaction with olfactory receptors on sensory neurons. While the specific receptors for this compound in Platynereis dumerilii have not yet been characterized, a general chemosensory signaling pathway can be outlined. In P. dumerilii, the antennae are the primary chemosensory organs.[2][3]
References
Statistical Analysis of 5-Methyldecane Concentration: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the statistical analysis and comparison of 5-Methyldecane concentration data, tailored for researchers, scientists, and drug development professionals. Given the emerging interest in this compound as a potential volatile organic compound (VOC) biomarker, particularly in breath analysis, this document outlines the necessary experimental protocols, data presentation structures, and analytical workflows.
Comparative Analysis of this compound Concentrations
To illustrate a typical comparative study, we present hypothetical data on this compound concentrations in exhaled breath samples from two populations: a healthy control group and a cohort with a specific respiratory condition. The objective of such a study would be to assess whether this compound levels differ significantly between the two groups, thereby evaluating its potential as a diagnostic biomarker.
Data Presentation
The following table summarizes the hypothetical quantitative data for this compound concentrations, expressed in parts per billion (ppb), as determined by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).
| Sample ID | Group | This compound Concentration (ppb) |
| HC-001 | Healthy Control | 0.85 |
| HC-002 | Healthy Control | 1.12 |
| HC-003 | Healthy Control | 0.98 |
| HC-004 | Healthy Control | 1.34 |
| HC-005 | Healthy Control | 0.79 |
| Mean | Healthy Control | 1.02 |
| SD | Healthy Control | 0.22 |
| RC-001 | Respiratory Condition | 2.15 |
| RC-002 | Respiratory Condition | 2.54 |
| RC-003 | Respiratory Condition | 1.98 |
| RC-004 | Respiratory Condition | 2.87 |
| RC-005 | Respiratory Condition | 2.31 |
| Mean | Respiratory Condition | 2.37 |
| SD | Respiratory Condition | 0.34 |
Experimental Protocols
Accurate and reproducible quantification of this compound is critical for any comparative analysis. The standard method for analyzing volatile and semi-volatile organic compounds in breath is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).[1][2][3]
Protocol: Quantification of this compound in Exhaled Breath by TD-GC-MS
1. Breath Sample Collection:
-
Subject Preparation: Subjects should avoid eating, drinking, or smoking for at least two hours prior to sample collection to minimize exogenous VOC contamination.[4]
-
Sampling Device: Utilize a standardized breath sampler, such as a Tedlar bag or a specialized device like a Mistral or ReCIVA sampler, to collect a defined volume of end-tidal breath.[5][6]
-
Procedure: The subject exhales into the collection device, ensuring that the last portion of the breath (alveolar air) is captured, as it is most representative of endogenous VOCs.[5] A consistent volume of breath should be collected from each participant.
2. Sample Pre-concentration (Thermal Desorption):
-
Sorbent Tubes: The collected breath sample is drawn through a sorbent tube containing materials that trap VOCs like this compound. The choice of sorbent is crucial for efficient capture.[2]
-
Thermal Desorption: The sorbent tube is heated in a thermal desorber. This process releases the trapped VOCs, which are then transferred to a cold trap for focusing. The cold trap is subsequently flash-heated to inject the analytes into the GC-MS system.[1][7] This two-stage desorption process enhances sensitivity.[2]
3. Quantification (Gas Chromatography-Mass Spectrometry):
-
Gas Chromatography (GC): The injected VOCs are separated based on their boiling points and interactions with the GC column. A non-polar column is typically used for alkane analysis.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for confident identification.[8]
-
Quantification: A calibration curve is generated using certified standards of this compound at known concentrations. The concentration of this compound in the breath samples is determined by comparing the peak area of the analyte to the calibration curve.
Statistical Analysis Workflow
A robust statistical analysis is essential to determine the significance of any observed differences in this compound concentrations.
-
Data Quality Control: Review the raw data for any anomalies, such as baseline drift or peak asymmetry, that may indicate analytical issues.
-
Normality Testing: Use statistical tests like the Shapiro-Wilk test to determine if the concentration data for each group follows a normal distribution.
-
Comparison of Means:
-
If the data is normally distributed, an independent samples t-test can be used to compare the mean concentrations between the healthy control and respiratory condition groups.
-
If the data is not normally distributed, a non-parametric test such as the Mann-Whitney U test should be employed.
-
-
Effect Size Calculation: Calculate an effect size metric (e.g., Cohen's d) to quantify the magnitude of the difference between the two groups.
-
Receiver Operating Characteristic (ROC) Analysis: If the goal is to evaluate the diagnostic potential of this compound, an ROC curve can be generated. The area under the curve (AUC) provides a measure of the biomarker's ability to distinguish between the two groups.
Visualizations
Experimental Workflow for this compound Analysis
Biomarker Discovery and Validation Pipeline
References
- 1. measurlabs.com [measurlabs.com]
- 2. TD–GC–MS for trace volatiles – workshop highlights | Markes International [markes.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Breath Analysis: Comparison among Methodological Approaches for Breath Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VOC SVOC analysis by GC thermal desorption | 애질런트 [agilent.com]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
A Comparative Guide to Isotopic Labeling of 5-Methyldecane for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research, particularly in drug development and metabolic studies, the ability to trace the fate of molecules is paramount. Isotopic labeling of compounds such as the branched alkane 5-methyldecane provides a powerful tool for these investigations. This guide offers a comprehensive comparison of different methods for isotopically labeling this compound, alongside an evaluation of non-isotopic tracer alternatives. We provide detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers in selecting the most suitable tracing strategy for their specific needs.
Isotopic Labeling Strategies for this compound
Isotopic labeling involves the substitution of one or more atoms in a molecule with their isotopes. For this compound (C₁₁H₂₄), this is typically achieved by replacing hydrogen (¹H) with deuterium (²H or D) or carbon (¹²C) with carbon-13 (¹³C). These labeled molecules are chemically almost identical to their unlabeled counterparts but can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Deuterium (²H) Labeling
Deuterium labeling is a cost-effective method for introducing a mass shift in a molecule for tracer studies. Two primary methods are considered for the deuteration of this compound: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) and Reductive Dehalogenation.
1. Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This method facilitates the direct exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by an iridium complex.[2][3] The catalyst activates the C-H bonds of the alkane, allowing for the substitution of hydrogen with deuterium.
2. Reductive Dehalogenation
This two-step approach involves first halogenating this compound, for instance, to create 5-bromo-5-methyldecane, followed by the reduction of the carbon-halogen bond using a deuterium source to introduce the isotope.
Carbon-13 (¹³C) Labeling
Carbon-13 is a stable isotope of carbon that can be incorporated into the carbon skeleton of this compound. A common synthetic route involves the use of a Grignard reagent and a labeled carbon source, such as ¹³CO₂.[4][5][6]
Alternative: Non-Isotopic Tracers
For certain applications, non-isotopic tracers that mimic the hydrophobic nature of this compound can be employed. These are typically fluorescent dyes that partition into nonpolar environments.
1. Nile Red
Nile Red is a fluorescent dye that is highly soluble in lipids and other hydrophobic environments.[7][8][9] Its fluorescence is strongly dependent on the polarity of its surroundings, making it a sensitive probe for lipid-rich structures.[10]
2. BODIPY Dyes
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH.[11][][13] Their hydrophobic nature makes them suitable for staining lipid droplets and other nonpolar environments.[14]
Performance Comparison
The following table summarizes the key performance metrics for each labeling and tracer strategy.
| Method | Target Isotope/Tracer | Typical Isotopic Incorporation / Staining Efficiency | Typical Chemical Yield | Reaction Time | Relative Cost | Key Advantages | Key Disadvantages |
| Iridium-Catalyzed HIE | Deuterium (²H) | >95% | >90% | 12-24 hours | Moderate | Direct C-H activation, high incorporation | Requires specialized catalyst, may result in multiple deuterated species |
| Reductive Dehalogenation | Deuterium (²H) | >98% | ~70-80% (two steps) | 4-8 hours | Moderate | Site-specific labeling | Two-step synthesis, requires halogenated intermediate |
| Grignard Synthesis | Carbon-13 (¹³C) | >99% (at labeled position) | ~60-70% | 6-12 hours | High | Site-specific carbon labeling | Multi-step synthesis, sensitive to moisture |
| Nile Red Staining | Fluorescent Probe | N/A (staining efficiency is concentration-dependent) | N/A | 15-30 minutes | Low | Rapid, simple procedure, good for microscopy | Non-covalent, may not perfectly mimic this compound behavior, potential for photobleaching |
| BODIPY Staining | Fluorescent Probe | N/A (staining efficiency is concentration-dependent) | N/A | 30-60 minutes | Moderate | High fluorescence intensity, photostable | Non-covalent, may perturb biological systems |
Experimental Protocols
Protocol 1: Deuterium Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This protocol is adapted from established methods for iridium-catalyzed HIE of alkanes.[2][15][16]
Materials:
-
This compound
-
[Ir(cod)(IMes)Cl] (Iridium catalyst)
-
Deuterium gas (D₂)
-
Anhydrous solvent (e.g., hexane)
-
Schlenk flask and vacuum line
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound and the iridium catalyst (e.g., 1-2 mol%) in the anhydrous solvent.
-
Evacuate the flask and backfill with deuterium gas to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
After cooling to room temperature, vent the excess deuterium gas.
-
Remove the solvent under reduced pressure.
-
Purify the deuterated this compound by column chromatography on silica gel.
-
Analyze the product by mass spectrometry and NMR to determine the extent and location of deuterium incorporation.[17][18][19][20]
Protocol 2: Carbon-13 Labeling via Grignard Synthesis
This protocol outlines a synthetic route to introduce a ¹³C label at a specific position.
Materials:
-
A suitable alkyl halide precursor (e.g., 1-bromohexane)
-
A suitable Grignard reagent precursor (e.g., 4-methylpentyl magnesium bromide)
-
Anhydrous diethyl ether or THF
-
Grignard-grade magnesium turnings
-
Standard glassware for organic synthesis
Procedure:
-
Prepare the 4-methylpentyl magnesium bromide Grignard reagent by reacting 1-bromo-4-methylpentane with magnesium turnings in anhydrous ether.
-
In a separate flask, cool the Grignard reagent to -78 °C and slowly bubble in ¹³CO₂ gas until the reaction is complete.
-
Acidify the reaction mixture with a weak acid (e.g., aqueous NH₄Cl) to protonate the carboxylate, forming ¹³C-labeled 5-methylhexanoic acid.
-
Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).
-
Convert the alcohol to a tosylate or bromide.
-
Couple the tosylate/bromide with an appropriate organocuprate reagent (e.g., lithium dibutylcuprate) to form the final ¹³C-labeled this compound.
-
Purify the product by distillation or column chromatography.
-
Confirm the structure and isotopic enrichment by mass spectrometry and ¹³C NMR.[4][5][6][24]
Protocol 3: Tracing Hydrophobic Environments with Nile Red
This protocol describes the use of Nile Red to stain lipid droplets in cells, which can be analogous to the partitioning of this compound into hydrophobic compartments.[7][8][9][25]
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)[8]
-
Cell culture medium or buffer (e.g., PBS)
-
Cells or tissue of interest
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Nile Red by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µg/mL.[8][25]
-
Incubate the cells or tissue with the Nile Red working solution for 15-30 minutes at room temperature, protected from light.[7]
-
Wash the cells or tissue with PBS to remove excess dye.
-
Observe the sample under a fluorescence microscope using appropriate filter sets (e.g., excitation at 552 nm and emission at 636 nm in a hydrophobic environment).[10]
-
Quantify the fluorescence intensity to assess the amount of hydrophobic material.
Visualization of Workflows
Figure 1. Experimental workflows for isotopic and fluorescent tracing.
Analysis and Characterization
The successful incorporation of isotopes and the analysis of tracer distribution are confirmed through mass spectrometry and NMR spectroscopy.
Mass Spectrometry
Mass spectrometry separates ions based on their mass-to-charge ratio. The incorporation of deuterium or carbon-13 results in a predictable mass shift in the molecular ion and its fragments.
-
Deuterium Labeling: Each incorporated deuterium atom increases the mass by approximately 1.006 Da.[20] The fragmentation pattern can help determine the location of the deuterium atoms.[26][27][28][29] For this compound, characteristic fragments would be observed, and their mass shifts would indicate the position of the label.[30]
-
Carbon-13 Labeling: The incorporation of a ¹³C atom increases the mass by approximately 1.003 Da.[24] Analysis of the M+1 peak intensity can quantify the degree of labeling.
Figure 2. Mass spectrometry analysis workflow.
NMR Spectroscopy
NMR spectroscopy provides detailed structural information.
-
Deuterium Labeling: While ²H is NMR active, it is often observed through the absence of a signal in the ¹H NMR spectrum at the position of deuteration.
-
Carbon-13 Labeling: ¹³C NMR is a powerful tool to confirm the position of the label. The chemical shift of the ¹³C-labeled carbon will be characteristic of its position in the this compound structure.[27][31][32][33] The chemical shifts for alkanes typically fall in the range of 10-60 ppm.[10][21]
Conclusion
The choice of a tracer for studies involving this compound depends on the specific research question, available resources, and the required level of detail. Isotopic labeling with deuterium or carbon-13 offers high precision and the ability to trace the intact molecule through complex biological or chemical systems. Iridium-catalyzed HIE is a direct method for high-level deuteration, while reductive dehalogenation and Grignard synthesis provide site-specific labeling. For qualitative or semi-quantitative studies focusing on the localization of hydrophobic species, fluorescent tracers like Nile Red and BODIPY dyes offer a rapid and cost-effective alternative. This guide provides the foundational information for researchers to make an informed decision on the most appropriate tracing methodology for their work.
References
- 1. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. emulatebio.com [emulatebio.com]
- 8. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 9. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Application of the Fluorescent Dye BODIPY in the Study of Lipid Dynamics of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity [mdpi.com]
- 17. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbon dioxide (¹³C) - Cambridge Isotope Laboratories, CLM-185-1-LB [isotope.com]
- 22. Buy Carbon-13C dioxide | 1111-72-4 [smolecule.com]
- 23. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 24. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. google.com [google.com]
- 30. This compound | C11H24 | CID 93071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. scielo.br [scielo.br]
- 33. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Methyldecane: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 5-Methyldecane, a flammable liquid hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and presents a significant aspiration hazard.[1] Repeated exposure may lead to skin dryness or cracking. It is crucial to prevent this substance from entering drains or surface water, as it is very toxic to aquatic organisms.[1]
Key Hazards:
-
Flammable Liquid: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
-
Aspiration Toxicity: May be fatal if swallowed and enters airways.[1]
-
Skin Irritation: Prolonged or repeated contact can cause defatting of the skin, leading to irritation and dermatitis.
In case of a spill, immediately remove all sources of ignition, use spark-proof tools, and ensure adequate ventilation.[1] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1]
Quantitative Safety Data
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Flash Point | 48.8°C (119.8°F) | LookChem |
| Boiling Point | 186.1°C at 760 mmHg | LookChem |
| Density | 0.742 g/cm³ | LookChem |
| Molecular Formula | C₁₁H₂₄ | PubChem[2] |
| Molecular Weight | 156.31 g/mol | PubChem[2] |
Personal Protective Equipment (PPE)
When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and if there is a risk of splashing, use chemical-resistant aprons and boots.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol outlines the required steps:
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical (e.g., a high-density polyethylene or glass bottle).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard pictograms (flammable liquid, health hazard).
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, open flames, and other sources of ignition.[1]
-
Ensure secondary containment is in place to manage potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
-
Regulatory Compliance:
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methyldecane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for 5-Methyldecane, a flammable aliphatic hydrocarbon. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of similar aliphatic hydrocarbons, such as decane, and general laboratory safety principles.
Hazard Identification and Immediate Precautions
This compound is classified as a flammable liquid and vapor.[1] The primary health hazard is aspiration toxicity; it may be fatal if swallowed and enters the airways.[1] Repeated exposure may cause skin dryness or cracking.[1]
Immediate Actions:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling/Dispensing | Safety glasses with side shields or chemical splash goggles.[2][3] | Nitrile or neoprene gloves.[2][4] | Laboratory coat or coveralls.[3] | Not required if handled in a well-ventilated area or chemical fume hood. |
| Handling Large Quantities or in Poorly Ventilated Areas | Chemical splash goggles and a face shield.[2][5] | Nitrile or neoprene gloves.[2][4] | Chemical-resistant apron or coveralls.[3] | Half- or full-face respirator with organic vapor cartridges.[3] |
| Spill Cleanup | Chemical splash goggles and a face shield.[2][5] | Heavy-duty nitrile or neoprene gloves.[2][4] | Chemical-resistant suit or coveralls.[3][5] | Full-face respirator with organic vapor cartridges.[3] |
Safe Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge. Ground/bond container and receiving equipment.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapor or mist.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from heat and sources of ignition.
-
Store locked up.[1]
-
Incompatible materials: Strong oxidizing agents.[1]
Spill and Disposal Management
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill. Do not use combustible materials, such as sawdust.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not empty into drains.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Procedural Flowcharts
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
